Eupalinolide K
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H26O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5+,12-7+,13-10+/t15-,16+,17+,18+/m0/s1 |
InChI Key |
APOGLVUGPAVNAP-MUNFFKKQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide K: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide K is a naturally occurring sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. As a member of the germacrane (B1241064) class of sesquiterpenoids, it possesses a characteristic ten-membered ring system. This document provides a detailed overview of the chemical structure and stereochemistry of this compound, based on spectroscopic data and its isolation from its natural source. Included are comprehensive tables of its NMR spectral data, a detailed experimental protocol for its isolation, and a discussion of its stereochemical configuration.
Chemical Structure and Properties
This compound is a sesquiterpenoid lactone with the molecular formula C₂₀H₂₆O₆, corresponding to a molecular weight of 362.42 g/mol .[1][2] The core of its structure is a germacrane skeleton, which is a ten-membered carbocyclic ring. The molecule features a fused α-methylene-γ-lactone ring, a common characteristic of many biologically active sesquiterpene lactones. The systematic name for this compound is not commonly used; it is primarily referred to by its trivial name.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₆ | [1][2] |
| Molecular Weight | 362.42 | [1] |
| CAS Number | 108657-10-9 | |
| Appearance | White amorphous powder | |
| Origin | Eupatorium lindleyanum |
Isolation of this compound
This compound was first isolated from the aerial parts of Eupatorium lindleyanum. The isolation process involves solvent extraction followed by a series of chromatographic separations.
Experimental Protocol for Isolation
The dried and powdered aerial parts of Eupatorium lindleyanum (5 kg) were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate. The chloroform-soluble fraction was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions were monitored by thin-layer chromatography (TLC). Fractions containing eupalinolides were combined and further purified by repeated column chromatography on silica gel and preparative TLC to afford pure this compound.
Structure Elucidation and Stereochemistry
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The assignments of proton and carbon signals were confirmed by COSY, HSQC, and HMBC experiments.
Table 2: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.15 | d | 9.6 |
| 2 | 2.58 | m | |
| 3 | 4.98 | dd | 9.6, 4.8 |
| 5 | 2.80 | m | |
| 6 | 4.20 | t | 9.6 |
| 7 | 2.65 | m | |
| 8 | 5.30 | dd | 9.6, 4.8 |
| 9α | 2.20 | m | |
| 9β | 1.95 | m | |
| 13a | 6.25 | d | 3.2 |
| 13b | 5.60 | d | 2.8 |
| 14 | 4.80 | s | |
| 15 | 1.85 | s | |
| 2' | 6.95 | q | 7.2 |
| 3' | 1.90 | d | 7.2 |
| 4' | 1.80 | s | |
| OAc-CH₃ | 2.05 | s |
Table 3: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) |
| 1 | 134.5 |
| 2 | 40.1 |
| 3 | 78.2 |
| 4 | 138.9 |
| 5 | 50.3 |
| 6 | 78.9 |
| 7 | 50.8 |
| 8 | 73.5 |
| 9 | 38.7 |
| 10 | 128.2 |
| 11 | 139.8 |
| 12 | 170.1 |
| 13 | 121.5 |
| 14 | 16.5 |
| 15 | 19.8 |
| 1' | 167.2 |
| 2' | 128.5 |
| 3' | 138.2 |
| 4' | 15.9 |
| OAc-CO | 170.5 |
| OAc-CH₃ | 21.3 |
Stereochemistry
The relative stereochemistry of this compound was determined by analysis of NOESY data and coupling constants from the ¹H NMR spectrum. The germacrane ring of this compound adopts a specific conformation that is influenced by the substituents and the fused lactone ring. Key NOESY correlations indicate the spatial proximity of certain protons, allowing for the assignment of the relative configuration of the chiral centers. The absolute stereochemistry has been proposed based on biogenetic considerations and comparison with other known eupalinolides from the same plant source.
Biological Activity
This compound has been reported to exhibit biological activity, primarily in the context of a mixture with other eupalinolides, such as Eupalinolide I and J. This mixture, known as F1012-2, has been shown to induce apoptosis and cell cycle arrest in cancer cells. The activity is often associated with the modulation of signaling pathways such as Akt and p38. Further studies are needed to fully elucidate the specific contribution of this compound to the observed biological effects.
Conclusion
This compound is a germacrane sesquiterpene lactone with a well-defined chemical structure and stereochemistry, as determined by modern spectroscopic techniques. Its isolation from Eupatorium lindleyanum and its potential biological activity make it a molecule of interest for further research in natural product chemistry and drug discovery. The detailed data and protocols presented in this guide provide a valuable resource for scientists working with this compound and related natural products.
References
Eupalinolide K: A Technical Whitepaper on its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The majority of available research on Eupalinolide K investigates its effects as part of a complex, F1012-2, which also contains Eupalinolide I and Eupalinolide J. Data on the individual mechanism of action of this compound is limited. This document summarizes the known effects of the F1012-2 complex and related Eupalinolide compounds to infer the potential mechanisms of this compound.
Executive Summary
This compound is a sesquiterpene lactone that has demonstrated potential as an anti-cancer agent, primarily through studies of the F1012-2 complex. Research indicates that this complex induces apoptosis and causes cell cycle arrest in cancer cells. The primary signaling pathways implicated in the action of the F1012-2 complex are the inhibition of the Akt pathway and the activation of the p38 signaling pathway.[1] Additionally, this compound was identified in a screening for inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival.[1] This whitepaper provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from studies on the F1012-2 complex and related Eupalinolide compounds. Detailed experimental protocols and data are presented to guide future research and drug development efforts.
Quantitative Data on Eupalinolide Compounds
Table 1: IC50 Values of Eupalinolide Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Time Point (h) |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 |
| 5.85 | 48 | |||
| 3.57 | 72 | |||
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 |
| 7.06 | 48 | |||
| 3.03 | 72 | |||
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | Not Specified |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | Not Specified |
Data for Eupalinolide O was extracted from a study on its effects on triple-negative breast cancer cells.[2] Data for Eupalinolide J was extracted from a study on its effects on triple-negative breast cancer cells.[3]
Signaling Pathways Modulated by Eupalinolide Compounds
The anti-cancer activity of Eupalinolide compounds is attributed to their ability to modulate various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
F1012-2 Complex (Containing this compound)
The F1012-2 complex, a mixture of Eupalinolides I, J, and K, has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase.[1] This is associated with the inhibition of the Akt signaling pathway and activation of the p38 pathway.[1]
Eupalinolide J and STAT3 Pathway
Eupalinolide J has been identified as an inhibitor of STAT3, a key transcription factor in cancer metastasis. It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[1][4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or the compound of interest) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solvent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, STAT3, p-STAT3, caspases). Following this, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a component of the F1012-2 complex, possesses anti-cancer properties mediated through the induction of apoptosis and cell cycle arrest via modulation of the Akt and p38 signaling pathways. Its identification as a potential STAT3 inhibitor further highlights its therapeutic promise.
However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Isolation and Individual Characterization: Isolating pure this compound to determine its specific IC50 values across a panel of cancer cell lines.
-
Mechanism of Action Studies: Conducting detailed molecular studies to confirm its direct targets and signaling pathways, particularly its effect on STAT3.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of purified this compound in preclinical animal models.
A deeper understanding of the individual contributions of this compound will be instrumental in its development as a potential standalone or combination therapy for cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Sesquiterpene Lactones: A Technical Guide to the Biological Activities of Eupalinolide K and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates, sesquiterpene lactones, a class of secondary metabolites found in various plant species, have garnered significant attention for their potent biological activities. This technical guide delves into the core biological functions of Eupalinolide K and its structurally related analogs, providing a comprehensive overview of their anti-cancer and anti-inflammatory properties. While the individual activity of this compound is still under active investigation, often being studied within mixtures, its analogs have been the subject of extensive research, revealing intricate mechanisms of action against various malignancies.[1] This document aims to consolidate the existing quantitative data, detail the experimental methodologies employed in these studies, and visualize the complex signaling pathways modulated by these compounds.
Comparative Cytotoxicity of Eupalinolide Analogs
The anti-cancer potential of Eupalinolide analogs has been primarily evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the reported IC50 values for Eupalinolide A, B, J, and O across different cancer cell lines and treatment durations.
Table 1: Cytotoxicity of Eupalinolide A
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MHCC97-L | Hepatocellular Carcinoma | ~10 | 48 |
| HCCLM3 | Hepatocellular Carcinoma | ~10 | 48 |
| A549 | Non-small cell lung cancer | Not specified | 24 |
| H1299 | Non-small cell lung cancer | Not specified | 24 |
Table 2: Cytotoxicity of Eupalinolide B
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MiaPaCa-2 | Pancreatic Cancer | < Eupalinolide A & O | Not specified |
| PANC-1 | Pancreatic Cancer | Not specified | Not specified |
| PL-45 | Pancreatic Cancer | Not specified | Not specified |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | Not specified |
| HCCLM3 | Hepatocellular Carcinoma | Not specified | Not specified |
Table 3: Cytotoxicity of Eupalinolide J
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | Not specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | Not specified |
Source:[6]
Table 4: Cytotoxicity of Eupalinolide O
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 |
| 5.85 | 48 | ||
| 3.57 | 72 | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 |
| 7.06 | 48 | ||
| 3.03 | 72 |
Source:[7]
Key Biological Activities and Mechanisms of Action
Eupalinolide analogs exert their anti-neoplastic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These processes are often triggered by the modulation of critical cellular signaling pathways.
Anti-Cancer Activities
-
Eupalinolide A : Has been shown to inhibit the proliferation and migration of non-small cell lung cancer and hepatocellular carcinoma cells.[2][3] It can arrest the cell cycle at the G1 or G2/M phase and induce both apoptosis and autophagy.[2][3] The induction of autophagy is mediated by the generation of reactive oxygen species (ROS) and the activation of the ERK signaling pathway.[2] In non-small cell lung cancer, Eupalinolide A's effects are linked to the ROS-AMPK-mTOR-SCD1 signaling pathway.[3]
-
Eupalinolide B : Demonstrates significant inhibitory effects on pancreatic and hepatic carcinoma cells.[4][5] It can induce apoptosis, elevate ROS levels, and disrupt copper homeostasis, potentially leading to cuproptosis.[4][8] In pancreatic cancer, it has been observed to activate the MAPK pathway.[4] For hepatic carcinoma, it blocks the cell cycle at the S phase and induces ferroptosis mediated by endoplasmic reticulum (ER) stress.[5]
-
Eupalinolide J : Exhibits potent activity against triple-negative breast cancer (TNBC) by inducing apoptosis, disrupting the mitochondrial membrane potential, and causing cell cycle arrest at the G2/M phase.[6] A key mechanism of action for Eupalinolide J is the inhibition of the STAT3 signaling pathway by promoting the ubiquitin-dependent degradation of STAT3.[9][10][11] This leads to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[9][10][11]
-
Eupalinolide O : Induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[7] It has been shown to inhibit the viability and proliferation of TNBC cells.[7]
Anti-Inflammatory Activities
-
Eupalinolide B : Has demonstrated anti-inflammatory effects by inhibiting the nuclear transcription factor-κB (NF-κB) signaling pathway in Raw264.7 cells.[12] This compound has also been shown to alleviate rheumatoid arthritis by promoting apoptosis and autophagy in fibroblast-like synoviocytes.[13]
Signaling Pathways Modulated by Eupalinolide Analogs
The biological activities of Eupalinolide analogs are intricately linked to their ability to interfere with key cellular signaling pathways that regulate cell survival, proliferation, and inflammation.
Eupalinolide J and the STAT3 Signaling Pathway
Eupalinolide J has been identified as a potent inhibitor of the STAT3 signaling pathway, which is often constitutively activated in many cancers, promoting cell proliferation and survival. Eupalinolide J promotes the ubiquitination and subsequent degradation of STAT3, leading to a reduction in its transcriptional activity.[9][10][11]
Caption: Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, inhibiting its nuclear translocation and downstream gene transcription, ultimately leading to reduced metastasis.
Eupalinolide O and the ROS/Akt/p38 MAPK Pathway
Eupalinolide O induces apoptosis in TNBC cells through a mechanism involving the generation of reactive oxygen species (ROS) and the modulation of the Akt and p38 MAPK pathways.[7] Increased ROS levels can lead to the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.
Caption: Eupalinolide O stimulates ROS production, which in turn inhibits the pro-survival Akt pathway and activates the pro-apoptotic p38 MAPK pathway, leading to programmed cell death.
Eupalinolide A and the ROS/ERK Signaling Pathway
In hepatocellular carcinoma cells, Eupalinolide A has been shown to induce autophagy through a ROS-dependent activation of the ERK signaling pathway.[2]
Caption: Eupalinolide A triggers ROS generation, leading to the activation of the ERK signaling pathway and subsequent induction of autophagy.
Eupalinolide B and the NF-κB Signaling Pathway
Eupalinolide B exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[12] This pathway is a crucial regulator of the inflammatory response. Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Pharmacological Landscape of Eupalinolide K and Related Sesquiterpene Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpene lactones, a diverse class of natural products, have garnered significant attention for their potent and varied pharmacological activities. Among these, eupalinolides isolated from the genus Eupatorium show considerable promise, particularly in oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of the pharmacological properties of Eupalinolide K, a lesser-studied member of this family. Due to the limited availability of data on this compound as a single agent, this guide synthesizes the existing research on it as a constituent of the F1012-2 mixture and extrapolates its potential activities based on the well-documented pharmacological profiles of its close structural analogues: Eupalinolide J, O, A, and B. This document details their anticancer and anti-inflammatory mechanisms, presents quantitative data in structured tables, outlines key experimental methodologies, and provides visual representations of associated signaling pathways.
Introduction to this compound and Sesquiterpene Lactones
Sesquiterpene lactones (SLs) are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Their biological activities are often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in biomolecules, particularly the thiol groups of cysteine residues in proteins.[1] This reactivity underlies their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[3] While research on this compound as an individual compound is sparse, it has been studied as a component of a novel SL active fraction known as F1012-2, which also contains Eupalinolide I and J.[3] F1012-2 has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells.[4][5] The biological activities of other eupalinolides, such as J, O, A, and B, have been more extensively characterized, providing a valuable framework for understanding the potential therapeutic applications of this compound.[1]
Anticancer Properties
The primary focus of research on eupalinolides has been their potential as anticancer agents. The data suggests that these compounds can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in cancer progression.
Cytotoxicity
| Compound/Mixture | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [6] |
| 48 | 5.85 | [6] | |||
| 72 | 3.57 | [6] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [6] | |
| 48 | 7.06 | [6] | |||
| 72 | 3.03 | [6] | |||
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | 48 | ~10 | [7] |
| HCCLM3 | Hepatocellular Carcinoma | 48 | ~10 | [7] | |
| A549 | Non-Small Cell Lung Cancer | 48 | Not specified, but effective at 10-30 µM | [8] | |
| H1299 | Non-Small Cell Lung Cancer | 48 | Not specified, but effective at 10-30 µM | [8] | |
| F1012-2 | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Potent activity reported | [4][5] |
| (Eupalinolide I, J, K) | MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Potent activity reported | [4] |
Mechanisms of Anticancer Action
Eupalinolides exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest, and by modulating critical signaling pathways.
Apoptosis, or programmed cell death, is a key mechanism by which eupalinolides eliminate cancer cells.
-
Eupalinolide J has been shown to induce apoptosis in prostate cancer cells, accompanied by disruption of the mitochondrial membrane potential.[1]
-
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells.[6][9] This process is mediated by the generation of reactive oxygen species (ROS).[6]
-
The F1012-2 mixture (containing this compound) is a potent inducer of apoptosis in TNBC cells.[3]
Caption: Eupalinolide O-induced apoptosis pathway.
Eupalinolides can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.
-
Eupalinolide J induces cell cycle arrest at the G0/G1 phase in prostate cancer cells.[1]
-
Eupalinolide A causes cell cycle arrest at the G1 phase in hepatocellular carcinoma cells.[7]
-
Eupalinolide O leads to cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells.[9]
-
The F1012-2 mixture (containing this compound) induces G2/M phase arrest in MDA-MB-231 cells.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of Eupalinolide K: A Technical Guide to Molecular Docking and Target Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide K, a sesquiterpene lactone, is a natural compound of significant interest within the scientific community for its potential therapeutic applications. While its comprehensive biological profile is still under investigation, related eupalinolides have demonstrated notable anti-cancer activities by modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of a representative in silico molecular docking study of this compound with putative protein targets. Due to the limited availability of direct experimental data for this compound, this document outlines a robust theoretical framework and detailed experimental protocols to guide future research. The methodologies, data presentation, and pathway visualizations are designed to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, have garnered attention for their diverse pharmacological properties, particularly their anti-cancer effects. While studies have elucidated the mechanisms of action for several analogues such as Eupalinolide A, B, J, and O, the specific molecular interactions of this compound remain largely uncharacterized.[1] In silico molecular docking serves as a powerful computational tool to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a protein target.[2] This approach can provide critical insights into the compound's mechanism of action, guide lead optimization, and prioritize experimental validation.
This guide presents a hypothetical, yet technically detailed, in silico docking study of this compound against key protein targets implicated in cancer progression, based on the known activities of its analogues. These targets include Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (Akt), and Stearoyl-CoA Desaturase-1 (SCD1).
Putative Protein Targets for this compound
Based on the established biological activities of related eupalinolides, the following protein targets are proposed for initial in silico screening of this compound:
-
Signal Transducer and Activator of Transcription 3 (STAT3): Aberrant STAT3 activation is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.[3] Eupalinolide J has been shown to promote the ubiquitin-dependent degradation of STAT3.[3][4]
-
Protein Kinase B (Akt): As a central node in cell signaling, the PI3K/Akt pathway governs cell survival, growth, and proliferation. Eupalinolide O has been observed to modulate the Akt/p38 MAPK signaling pathway.[5][6]
-
Stearoyl-CoA Desaturase-1 (SCD1): This enzyme is crucial for the synthesis of monounsaturated fatty acids and has been implicated in cancer cell metabolism and survival. Eupalinolide A has been docked with SCD1, showing a strong binding ability.[7]
-
DEK: This protein is involved in various cellular processes, including chromatin remodeling and regulation of apoptosis. Eupalinolide B has been found to bind to DEK and promote its degradation.[8]
Detailed Methodologies for In Silico Docking
A standardized and reproducible molecular docking workflow is essential for generating reliable predictions. The following protocol outlines the key steps for a comprehensive in silico study.
Software and Resource Requirements
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.
-
Protein Data Bank (PDB): For retrieval of target protein crystal structures.
-
Ligand Preparation Software: ChemDraw, MarvinSketch, or integrated tools within the docking suite.
-
Visualization Tool: PyMOL, VMD, or BIOVIA Discovery Studio.
Experimental Workflow
The overall workflow for the in silico docking study is depicted below.
Detailed Protocols
3.3.1. Target Protein Preparation
-
Acquisition: Download the 3D crystal structures of the target proteins (STAT3, Akt, SCD1, DEK) from the Protein Data Bank (PDB). Select high-resolution structures, preferably co-crystallized with a ligand.
-
Preprocessing: Load the PDB file into the molecular modeling software.
-
Clean-up: Remove all non-essential molecules, including water, ions, and co-solvents.
-
Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH of 7.4.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.
3.3.2. Ligand Preparation
-
Structure Generation: Draw the 2D structure of this compound and convert it to a 3D conformation.
-
Ionization State: Determine the likely ionization state of the ligand at physiological pH.
-
Energy Minimization: Minimize the energy of the ligand structure using a suitable force field to obtain a low-energy conformation.
3.3.3. Molecular Docking
-
Binding Site Definition: Define the binding site on the target protein. If a co-crystallized ligand is present, the binding site can be defined based on its location. Otherwise, use binding site prediction tools.
-
Grid Generation: Generate a docking grid that encompasses the defined binding site.
-
Docking Simulation: Perform the docking simulation using a validated algorithm (e.g., Glide's Standard Precision mode or AutoDock Vina). Generate multiple binding poses for the ligand.
-
Scoring and Analysis: The docking algorithm will score the generated poses based on their predicted binding affinity (e.g., docking score, binding energy in kcal/mol). The pose with the most favorable score is typically selected for further analysis.
Representative Data Presentation
The following tables present a representative summary of quantitative data that would be generated from the described in silico docking study. Note: This data is illustrative and intended to serve as a template for reporting actual experimental results.
Table 1: Representative Docking Scores and Binding Energies of this compound with Target Proteins
| Target Protein | PDB ID | Docking Score | Estimated Binding Energy (kcal/mol) |
| STAT3 | 6NJS | -8.5 | -9.2 |
| Akt1 | 6S9W | -7.9 | -8.5 |
| SCD1 | 2WTG | -9.1 | -9.8 |
| DEK | 2GZ8 | -8.2 | -8.9 |
Table 2: Representative Intermolecular Interactions of this compound with Target Protein Active Site Residues
| Target Protein | Key Interacting Residues | Type of Interaction |
| STAT3 | Lys591, Glu638 | Hydrogen Bond |
| Phe716, Trp720 | Pi-Pi Stacking | |
| Val637, Ile709 | Hydrophobic | |
| Akt1 | Thr291, Asp292 | Hydrogen Bond |
| Leu156, Phe161 | Hydrophobic | |
| SCD1 | His123, Tyr153 | Hydrogen Bond |
| Phe188, Trp192 | Pi-Pi Stacking | |
| Ile120, Val185 | Hydrophobic | |
| DEK | Arg134, Gln150 | Hydrogen Bond |
| Phe120, Tyr145 | Pi-Pi Stacking | |
| Leu118, Val148 | Hydrophobic |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways potentially modulated by this compound, based on the activities of its analogues.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for conducting and interpreting in silico docking studies of this compound with potential protein targets. The representative data and detailed protocols offer a roadmap for researchers to investigate the molecular mechanisms underlying the biological activities of this promising natural compound. The hypothetical findings suggest that this compound may exhibit favorable binding to key cancer-related proteins, warranting further investigation.
Future research should focus on performing these docking studies with a broader range of protein targets, followed by in vitro and in vivo validation of the computational predictions. Techniques such as binding assays, enzyme activity assays, and cell-based functional assays will be crucial in confirming the interactions and elucidating the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. mdpi.com [mdpi.com]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide B targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Eupalinolide K from Eupatorium lindleyanum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family, is a traditional Chinese medicine known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] These therapeutic properties are largely attributed to its rich composition of secondary metabolites, particularly sesquiterpenoid lactones.[1][2] Among these, Eupalinolide K has emerged as a compound of significant interest for its potential cytotoxic activities, making its efficient extraction and purification crucial for further research and drug development. This document provides a detailed protocol for the laboratory-scale extraction and purification of this compound from the aerial parts of Eupatorium lindleyanum.
Principle
The extraction and purification of this compound, a sesquiterpenoid lactone, leverages its polarity and solubility characteristics. The protocol begins with a comprehensive extraction of compounds from the plant material using a polar solvent. This is followed by a systematic liquid-liquid partitioning process to separate compounds based on their differential solubility in immiscible solvents of increasing polarity. Finally, advanced chromatographic techniques are employed to isolate this compound to a high degree of purity.
Experimental Protocols
I. Plant Material Preparation and Initial Extraction
-
Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. Once thoroughly dried, the plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction:
-
The powdered plant material is macerated with 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature.[3]
-
The mixture is allowed to stand for 24 hours with occasional agitation.[3]
-
The extraction process is repeated three times to ensure the exhaustive removal of phytochemicals from the plant matrix.[3]
-
The ethanol extracts from the three cycles are combined.
-
The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature maintained below 40°C to yield the crude ethanol extract.[3]
-
II. Liquid-Liquid Partitioning
This step aims to fractionate the crude extract based on the polarity of its constituents.
-
The crude ethanol extract is suspended in deionized water.[3]
-
The aqueous suspension is then sequentially partitioned with solvents of increasing polarity in a separatory funnel. This is performed in the following order:
-
Petroleum Ether: To remove non-polar compounds such as fats and waxes.[3]
-
Ethyl Acetate (B1210297): This fraction is expected to contain compounds of intermediate polarity, including many sesquiterpenoid lactones.[4]
-
n-Butanol: To isolate more polar compounds.[3]
-
-
Each partitioning step should be performed exhaustively until the solvent layer is clear. The resulting fractions (petroleum ether, ethyl acetate, and n-butanol) are collected separately and concentrated under reduced pressure. The ethyl acetate and n-butanol fractions are of primary interest for isolating eupalinolides.
III. Chromatographic Purification
Further purification of the target compound from the enriched fractions is achieved through a combination of chromatographic techniques.
-
Column Chromatography:
-
The dried ethyl acetate or n-butanol fraction is subjected to column chromatography over silica (B1680970) gel.[4]
-
A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf) to a eupalinolide standard, if available.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for the preparative separation of sesquiterpenoid lactones without the issue of irreversible adsorption.[3][5]
-
A two-phase solvent system is selected for optimal separation. A reported system for separating other eupalinolides from E. lindleyanum is n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) .[5]
-
The n-butanol fraction, which is often rich in eupalinolides, can be used for HSCCC separation.[5]
-
The sample is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.
-
The effluent is monitored with a UV detector (e.g., at 210-220 nm), and fractions are collected based on the resulting chromatogram.[3]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification and analytical confirmation of this compound.[3][5]
-
Reverse-phase HPLC (RP-HPLC) is commonly used for the separation of sesquiterpenoid lactones.
-
Fractions collected from HSCCC are analyzed by HPLC to determine their purity.[5]
-
Fractions containing this compound are pooled, concentrated, and can be further purified by preparative HPLC if necessary.
-
IV. Structure Identification and Characterization
The identity and structure of the purified this compound are confirmed using spectroscopic methods, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Data Presentation
| Parameter | Value/Description | Reference |
| Plant Material | Aerial parts of Eupatorium lindleyanum | [3] |
| Initial Extraction Solvent | 95% Ethanol | [3] |
| Plant to Solvent Ratio | 1:10 (w/v) | [3] |
| Extraction Time | 24 hours (repeated 3 times) | [3] |
| Partitioning Solvents | Petroleum ether, Ethyl acetate, n-Butanol | [3] |
| HSCCC Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) | [5] |
| Purity Analysis | High-Performance Liquid Chromatography (HPLC) | [5] |
| Structure Elucidation | ESI-MS, ¹H-NMR | [5] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Eupatorium lindleyanum DC.| BioCrick [biocrick.com]
- 5. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of Eupalinolide K in Plant Extracts
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Eupalinolide K in plant extracts, particularly from species of the Eupatorium genus. This compound, a sesquiterpenoid lactone, has garnered significant interest for its potential therapeutic properties. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This robust and reliable method is suitable for researchers, scientists, and drug development professionals engaged in the analysis of phytochemicals and the quality control of herbal products. The protocol includes detailed steps for sample preparation, chromatographic conditions, and method validation to ensure accuracy and precision.
Introduction
This compound is a naturally occurring sesquiterpenoid lactone found in various plant species, notably within the Eupatorium genus.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory and anti-cancer properties.[1] To support research and development, as well as for quality control of plant-based products, a reliable and accurate analytical method for the quantification of this compound is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[2] This application note presents a validated HPLC method specifically developed for the quantification of this compound in complex plant extracts. The method is designed to be sensitive, specific, and reproducible, making it an invaluable tool for researchers in the field.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade, filtered and degassed).
-
Reference Standard: this compound (purity ≥ 98%).
-
Plant Material: Dried and powdered plant material (e.g., aerial parts of Eupatorium lindleyanum).
-
Extraction Solvents: 95% Ethanol.[3]
-
Filters: 0.45 µm syringe filters.
Instrumentation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Data Acquisition and Processing Software.
Sample Preparation
-
Extraction:
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material.
-
Transfer the powder to a conical flask and add 25 mL of 95% ethanol.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure at a temperature below 40°C.[3]
-
-
Sample Solution Preparation:
-
Redissolve the dried extract in methanol to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Standard Solution Preparation
-
Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-10 min, 20-30% B;10-25 min, 30-50% B;25-30 min, 50-80% B[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 215 nm |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated.
-
Accuracy: The accuracy was assessed by a recovery study. A known amount of this compound was added to a pre-analyzed sample, and the mixture was re-analyzed. The percentage recovery was then calculated.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the method validation.
| Parameter | Result |
| Retention Time | Approximately 18.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Experimental Workflow Diagram
References
Application Notes and Protocols for Eupalinolide K In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Eupalinolide K, a sesquiterpene lactone with potential anti-cancer properties. While direct studies on this compound are limited, the protocols and data presented are based on extensive research conducted on its closely related and well-characterized analogues, such as Eupalinolide A, B, J, and O. These compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action
This compound and its analogues are believed to exert their anti-cancer effects by modulating multiple cellular signaling pathways. As part of the F1012-2 complex, which also includes Eupalinolides I and J, it has been observed to induce apoptosis and cell cycle arrest in breast cancer cells by inhibiting the Akt signaling pathway while activating the p38 pathway.[1] this compound has also been identified as a potential inhibitor of STAT3.[2] The broader family of eupalinolides has been shown to induce apoptosis, cell cycle arrest, and inhibit metastasis through the modulation of pathways including STAT3, Akt, and p38, as well as by inducing the generation of reactive oxygen species (ROS).[2][3]
Data Presentation
The following tables summarize quantitative data from studies on Eupalinolide analogues, which can serve as a reference for expected outcomes in experiments with this compound.
Table 1: Cytotoxicity of Eupalinolide O in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Time Point | IC50 (µM) |
| MDA-MB-231 | 24h | 10.34 |
| 48h | 5.85 | |
| 72h | 3.57 | |
| MDA-MB-453 | 24h | 11.47 |
| 48h | 7.06 | |
| 72h | 3.03 |
Data adapted from a study on Eupalinolide O, a closely related analogue.[4]
Table 2: Effect of Eupalinolide O on Colony Formation in TNBC Cells
| Cell Line | Eupalinolide O Concentration (µM) | Colony Number (Mean ± SD) |
| MDA-MB-231 | 0 | 100 ± 8.16 |
| 1 | 76.00 ± 7.00 | |
| 5 | 68.00 ± 6.08 | |
| 10 | 59.67 ± 6.11 | |
| 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 0 | 100 ± 9.54 |
| 1 | 78.33 ± 8.08 | |
| 5 | 71.67 ± 6.66 | |
| 10 | 61.67 ± 5.13 | |
| 20 | 53.00 ± 4.36 |
Data adapted from a study on Eupalinolide O.[4]
Table 3: Eupalinolide A-Induced Apoptosis and Cell Cycle Arrest in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | Apoptotic Rate (%) | G2/M Phase Arrest (%) |
| A549 | Control | 1.79 | 2.91 |
| Eupalinolide A | 47.29 | 21.99 | |
| H1299 | Control | 4.66 | 8.22 |
| Eupalinolide A | 44.43 | 18.91 |
Data adapted from a study on Eupalinolide A.[5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
Reactive Oxygen Species (ROS) Generation Assay
This protocol measures the intracellular generation of ROS induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for a specified time.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[3]
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[3]
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-p38, anti-p-p38, anti-caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]
Mandatory Visualization
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Eupalinolide K-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eupalinolide K is a sesquiterpene lactone that, along with other related eupalinolides, has demonstrated potential as an anti-cancer agent. While specific research on this compound is emerging, studies on its analogs, such as Eupalinolides A, J, and O, have revealed significant effects on cancer cell proliferation, apoptosis, and metastasis. These effects are mediated through the modulation of key cellular signaling pathways. Western blot analysis is a critical technique to elucidate the molecular mechanisms of this compound by examining its impact on the expression and phosphorylation status of proteins within these pathways. These application notes provide a comprehensive guide to performing Western blot analysis on cancer cells treated with this compound, drawing upon the established effects of related compounds.
Key Signaling Pathways Implicated in the Action of Eupalinolides:
Several critical signaling pathways involved in cancer progression have been shown to be modulated by eupalinolides. Based on studies of its analogs, this compound is hypothesized to impact similar pathways. Key pathways to investigate via Western blot include:
-
Akt/p38 MAPK Pathway: This pathway is central to cell survival and apoptosis. Eupalinolide O has been shown to induce apoptosis by decreasing the phosphorylation of Akt and increasing the phosphorylation of p38 MAPK in triple-negative breast cancer cells.[1]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key regulator of cancer cell proliferation and metastasis. Eupalinolide J has been found to promote the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[2][3][4]
-
AMPK/mTOR Pathway: This pathway is a crucial regulator of cellular energy homeostasis and protein synthesis, and its dysregulation is common in cancer. Eupalinolide A has been observed to inhibit non-small cell lung cancer progression by targeting the AMPK/mTOR signaling pathway.[5][6][7]
Data Presentation: Expected Protein Expression Changes
The following table summarizes the expected changes in protein expression and phosphorylation status in cancer cells treated with eupalinolides, based on published data for its analogs. These proteins represent key targets for Western blot analysis when investigating the effects of this compound.
| Signaling Pathway | Target Protein | Expected Change with Eupalinolide Treatment | Cancer Type Studied (with Analog) | Reference |
| Apoptosis & Cell Survival | p-Akt (phosphorylated Akt) | Decrease | Triple-Negative Breast Cancer (Eupalinolide O) | [1] |
| p-p38 (phosphorylated p38) | Increase | Triple-Negative Breast Cancer (Eupalinolide O) | [1] | |
| Bcl-2 | Decrease | Triple-Negative Breast Cancer (Eupalinolide J) | [8] | |
| Bax | Increase | Triple-Negative Breast Cancer (Eupalinolide J) | [8] | |
| Cleaved Caspase-3 | Increase | Triple-Negative Breast Cancer (Eupalinolide O) | [1] | |
| Metastasis | p-STAT3 (phosphorylated STAT3) | Decrease | Glioblastoma, Triple-Negative Breast Cancer (Eupalinolide J) | [2] |
| STAT3 | Decrease | Glioblastoma, Triple-Negative Breast Cancer (Eupalinolide J) | [2] | |
| MMP-2 | Decrease | Glioblastoma, Triple-Negative Breast Cancer (Eupalinolide J) | [2] | |
| MMP-9 | Decrease | Glioblastoma, Triple-Negative Breast Cancer (Eupalinolide J) | [2] | |
| Metabolism & Proliferation | p-AMPK (phosphorylated AMPK) | Increase | Non-Small Cell Lung Cancer (Eupalinolide A) | [5][6] |
| p-mTOR (phosphorylated mTOR) | Decrease | Non-Small Cell Lung Cancer (Eupalinolide A) | [5][7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for Western blot analysis of cancer cells treated with this compound.
Cell Culture and Treatment
-
Seed cancer cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
Protein Extraction
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer (see recipe below) to the cells.[9] Use approximately 100 µL per well of a 6-well plate.[10]
-
Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4-8.0[11]
-
150 mM NaCl[11]
-
1% NP-40 (or Igepal CA-630)[11]
-
0.5% Sodium deoxycholate[11]
-
0.1% SDS[11]
-
Add protease and phosphatase inhibitor cocktails just before use.[12]
Protein Quantification
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit.[13][14][15]
-
Prepare a series of Bovine Serum Albumin (BSA) standards to generate a standard curve.[16][17]
-
In a 96-well plate, add a small volume of each standard and unknown sample.
-
Add the BCA working reagent to each well and incubate according to the manufacturer's instructions (e.g., 30 minutes at 37°C).[14][15]
-
Measure the absorbance at 562 nm using a microplate reader and calculate the protein concentration of the samples based on the standard curve.[14][15]
SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.[10]
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[18]
SDS-PAGE Gel Recipe (for one 10% resolving and 5% stacking gel):
| Component | 10% Resolving Gel (10 mL) | 5% Stacking Gel (5 mL) |
|---|---|---|
| ddH₂O | 4.0 mL | 3.4 mL |
| 30% Acrylamide/Bis-acrylamide | 3.3 mL | 0.83 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |
| 0.5 M Tris-HCl, pH 6.8 | - | 1.25 mL |
| 10% SDS | 100 µL | 50 µL |
| 10% APS | 100 µL | 50 µL |
| TEMED | 10 µL | 5 µL |
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Perform the transfer using a wet transfer system in ice-cold transfer buffer at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.[9]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate (ECL reagent) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[19]
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. RIPA Lysis Buffer (Medium) | TargetMol [targetmol.com]
- 12. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 13. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Pierce BCA Protein Assay Protocol [protocols.io]
- 17. promega.com [promega.com]
- 18. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Eupalinolide K Xenograft Mouse Model for In Vivo Studies
Disclaimer: As of the current literature review, there are no specific published in vivo xenograft studies detailing the use of Eupalinolide K as a standalone therapeutic agent. Its anti-cancer properties in vivo have been primarily investigated as part of a complex (F1012-2) containing Eupalinolides I and J.[1][2] Therefore, the following application notes and protocols are a proposed framework. The quantitative data and dosage recommendations are extrapolated from studies on structurally related eupalinolides (A, B, J, and O) and should be used as a starting point for comprehensive dose-finding and efficacy studies.
Introduction
This compound is a sesquiterpene lactone that has garnered interest for its potential anti-cancer activities. Preliminary research suggests its involvement in critical cellular pathways that regulate cell growth, apoptosis, and metastasis.[1] Specifically, it has been identified as a potential inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and a modulator of the Akt/p38 signaling pathways.[1][2] Xenograft mouse models provide an essential preclinical platform to evaluate the efficacy, toxicity, and pharmacodynamics of novel compounds like this compound in a living organism, serving as a critical step in the drug development pipeline.[3]
Potential Signaling Pathways of this compound
Based on studies of the F1012-2 complex (containing this compound) and related compounds, this compound is hypothesized to exert its anti-tumor effects by modulating the following pathways.[1][2]
Caption: Proposed modulation of Akt and p38 MAPK pathways by this compound.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
Reference Data from Structurally Related Eupalinolides
The following table summarizes in vivo data from studies on Eupalinolide A, B, and O, which can inform the experimental design for this compound.
| Compound | Cancer Type | Mouse Model | Dosage & Administration | Key In Vivo Findings | Reference |
| Eupalinolide A | Non-Small Cell Lung Cancer | Nude Mice (A549 Xenograft) | 25 mg/kg and 50 mg/kg | Significantly inhibited tumor growth, weight, and volume. Decreased Ki67 expression and increased apoptosis. | [4] |
| Eupalinolide A | Hepatocellular Carcinoma | Nude Mice (MHCC97-L & HCCLM3 Xenografts) | 30 mg/kg and 60 mg/kg (Intraperitoneal) | Reduced tumor volume and weight. | [5] |
| Eupalinolide B | Hepatic Carcinoma | Xenograft and PDX models | Not specified | Exerted anti-proliferative activity. | [6] |
| Eupalinolide O | Triple-Negative Breast Cancer | Nude Mice (MDA-MB-231 Xenograft) | Treated for 20 days (Dosage not specified) | Suppressed tumor growth, Ki67 expression, and Akt phosphorylation. Upregulated caspase-3 expression. | [7][8] |
Proposed Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo study using a this compound xenograft model.
Caption: General experimental workflow for a xenograft mouse model study.
Detailed Proposed Protocol for this compound Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).
-
Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID, or NSG).[7][9]
-
This compound: Purity >98%, dissolved in a sterile vehicle (e.g., DMSO diluted with saline/corn oil).
-
Cell Culture Media: Appropriate media (e.g., DMEM) with FBS and antibiotics.
-
Other Reagents: PBS, Trypsin-EDTA, Matrigel or similar basement membrane extract, anesthetics (e.g., ketamine/xylazine), digital calipers.
Cell Culture and Preparation
-
Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
On the day of implantation, harvest the cells using trypsin and wash twice with sterile, serum-free media or PBS.
-
Resuspend the cell pellet to a final concentration of 1 x 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel.[4] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
Tumor Implantation
-
Anesthetize the mice using an appropriate method.
-
Using a 25-27 gauge needle, subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the right flank of each mouse.[4][9]
-
Monitor the animals until they have fully recovered from anesthesia.
Treatment Regimen
-
Once tumors become palpable, begin measuring tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.[4]
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).[9]
-
Group 1: Vehicle Control (e.g., DMSO/Saline)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
(Optional) Group 4: Positive Control (Standard-of-care chemotherapy)
-
-
Based on data from related compounds, a starting dose between 25-60 mg/kg administered via intraperitoneal (IP) injection daily or every other day is a reasonable starting point.[4][5] Note: An initial toxicology/dose-finding study is highly recommended.
-
Administer the treatment for a predefined period (e.g., 21 days).[5]
-
Monitor animal health and body weight throughout the study. A body weight loss exceeding 20% may necessitate euthanasia.
Endpoint and Tissue Analysis
-
The study should be terminated when tumors in the control group reach the predetermined size limit set by institutional animal care guidelines (e.g., 1500-2000 mm³).
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
Divide the tumor tissue for various analyses:
-
Histology: Fix a portion in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining and Immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and Caspase-3 (apoptosis).[7]
-
Molecular Analysis: Snap-freeze a portion in liquid nitrogen for Western blotting to assess the expression and phosphorylation status of target proteins (e.g., Akt, p38, STAT3).[7]
-
Data Analysis
-
Analyze differences in tumor growth between groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Compare final tumor weights and IHC/Western blot quantifications using t-tests or one-way ANOVA.
-
A p-value of <0.05 is typically considered statistically significant.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Flow Cytometry Analysis of Eupalinolide K-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing Eupalinolide K-induced apoptosis using flow cytometry. The protocols and data presented herein are intended to assist in the research and development of potential anticancer therapies.
Introduction
This compound is a sesquiterpene lactone that has garnered interest for its potential as an anticancer agent. It is often studied as part of a complex, F1012-2, which also contains Eupalinolides I and J.[1] This complex has demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells.[1][2] One of the key methods for quantifying apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[1][3] This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
The mechanism of action for this compound-containing complexes appears to involve the modulation of key signaling pathways that regulate cell survival and death. Specifically, it has been shown to inhibit the Akt signaling pathway while activating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are crucial in the regulation of apoptosis.[1][4]
Disclaimer: The quantitative data and signaling pathway information presented in these notes are based on studies conducted with the F1012-2 complex, of which this compound is a component. This information is used as a representative model for the potential effects of this compound.
Data Presentation
The following tables summarize the quantitative data on the induction of apoptosis in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) after treatment with the this compound-containing complex, F1012-2.
Table 1: Apoptosis Induction by F1012-2 in MDA-MB-231 Cells
| Treatment Concentration (µg/mL) | Percentage of Early Apoptotic Cells (%) | Percentage of Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | ~2 | ~1 | ~3 |
| 4 | ~15 | ~5 | ~20 |
| 8 | ~25 | ~10 | ~35 |
Data are approximated from graphical representations in published literature and are intended for illustrative purposes.[2]
Table 2: Apoptosis Induction by F1012-2 in MDA-MB-468 Cells
| Treatment Concentration (µg/mL) | Percentage of Early Apoptotic Cells (%) | Percentage of Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | ~1 | ~1 | ~2 |
| 4 | ~10 | ~8 | ~18 |
| 8 | ~20 | ~15 | ~35 |
Data are approximated from graphical representations in published literature and are intended for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates at a density of 1 x 10⁵ to 5 x 10⁵ cells/well.[5]
-
Incubation: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4]
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of apoptosis by staining with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells and collect them. Also, collect the floating cells from the medium as they may be apoptotic.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis assays).
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Eupalinolide K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, have garnered significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic activities. While research has illuminated the mechanisms of several Eupalinolide compounds, such as Eupalinolide A, B, J, and O, the specific effects of Eupalinolide K on the cell cycle are still an emerging area of investigation. These application notes provide a comprehensive guide for researchers to study the effects of this compound on the cell cycle of cancer cells. The protocols detailed below are based on established methodologies used for related Eupalinolide compounds and can be adapted for the study of this compound.
Data Presentation: Cell Cycle Distribution in Cancer Cells Treated with Various Eupalinolides
The following tables summarize the quantitative data on the effects of different Eupalinolide compounds on the cell cycle distribution in various cancer cell lines. This data can serve as a valuable reference for expected outcomes when analyzing the effects of this compound.
Table 1: Effect of Eupalinolide J on Cell Cycle Distribution in Prostate Cancer Cells [1][2]
| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| PC-3 | Control | 38.74 ± 2.34 | - | - |
| PC-3 | 20 µM Eupalinolide J | 53.34 ± 4.12 | - | - |
| DU-145 | Control | 31.59 ± 2.47 | - | - |
| DU-145 | 20 µM Eupalinolide J | 48.50 ± 3.67 | - | - |
Table 2: Effect of Eupalinolide A on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells [3]
| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A549 | Control | - | - | 2.91 |
| A549 | Eupalinolide A | - | - | 21.99 |
| H1299 | Control | - | - | 8.22 |
| H1299 | Eupalinolide A | - | - | 18.91 |
Table 3: Effect of Eupalinolide A on Cell Cycle Distribution in Hepatocellular Carcinoma Cells [4]
| Cell Line | Treatment (48h) | % of Cells in G1 Phase |
| MHCC97-L | Control | Baseline |
| MHCC97-L | 14 µM Eupalinolide A | Significantly Increased |
| MHCC97-L | 28 µM Eupalinolide A | Significantly Increased |
| HCCLM3 | Control | Baseline |
| HCCLM3 | 14 µM Eupalinolide A | Significantly Increased |
| HCCLM3 | 28 µM Eupalinolide A | Significantly Increased |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., PC-3, A549, or other relevant lines) in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Cell Fixation: Centrifuge the cell suspension at a low speed, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30-60 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.[5]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that may be affected by Eupalinolide treatment, leading to cell cycle arrest, and a general workflow for cell cycle analysis.
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Disclaimer: The protocols and data presented are based on research conducted on Eupalinolide compounds other than this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions when investigating this compound.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Measuring Reactive Oxygen Species (ROS) Generation by Eupalinolide K: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide K is a sesquiterpenoid lactone that, like other compounds in its class, is being explored for its potential as an anticancer agent. A common mechanism of action for many chemotherapeutic compounds is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Elevated intracellular ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger programmed cell death.[1] While the specific biological profile of this compound is still under investigation, related eupalinolides such as Eupalinolide A, B, and O have been shown to exert their cytotoxic effects through the induction of ROS.[1][2][3]
These application notes provide a comprehensive protocol for the measurement of intracellular ROS generation induced by this compound in cancer cell lines. The primary method described utilizes the well-established fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Principle of ROS Detection with DCFH-DA
The most widely used method for measuring intracellular ROS is the DCFH-DA assay.[1] DCFH-DA is a cell-permeable, non-fluorescent molecule. Once inside the cell, it is deacetylated by cellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of this fluorescence is directly proportional to the intracellular concentration of ROS and can be quantified using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[1][4][5]
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solutions in DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control (e.g., Hydrogen peroxide (H₂O₂))
-
96-well black, clear-bottom microplates (for fluorescence reading)
-
Sterile, disposable labware (pipettes, tubes, flasks)
Protocol for Measuring Intracellular ROS using a Microplate Reader
This protocol is adapted from established methods for measuring ROS in adherent cell lines.[4][6][7]
1. Cell Seeding:
-
Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment and confluence of 70-80%.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. Suggested final concentrations to test could range from 1 µM to 50 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO, typically <0.1%) and a positive control (e.g., 100 µM H₂O₂ for 1-2 hours).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours).
3. DCFH-DA Staining:
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells twice with 100 µL of warm PBS per well to remove any residual compound.[4]
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium. It is critical to prepare this solution fresh and protect it from light.[5]
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.[1][4]
4. Fluorescence Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS.[4]
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[1][8]
Data Presentation
The quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. The results can be normalized to the vehicle control and expressed as a fold change in ROS production.
Table 1: this compound-Induced ROS Generation in [Cancer Cell Line]
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0.1% | 150 ± 12 | 1.0 |
| This compound | 1 | 225 ± 18 | 1.5 |
| This compound | 5 | 450 ± 35 | 3.0 |
| This compound | 10 | 750 ± 58 | 5.0 |
| This compound | 20 | 1200 ± 95 | 8.0 |
| Positive Control (H₂O₂) | 100 | 1500 ± 110 | 10.0 |
Visualizations
Experimental Workflow
Caption: Workflow for measuring this compound-induced ROS generation.
Proposed Signaling Pathway
Based on the known mechanisms of related eupalinolides, this compound may induce apoptosis through a ROS-mediated signaling pathway.[9][10][11]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 7. assaygenie.com [assaygenie.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Eupalinolides in Cancer Cell Ferroptosis
A. Introduction
Note on Eupalinolide K: Currently, there is a lack of specific research data detailing the role of this compound in inducing ferroptosis in cancer cells. The majority of available literature focuses on other members of the eupalinolide family, such as Eupalinolide A and B. This document provides a comprehensive overview of the mechanisms and protocols for inducing ferroptosis using these related compounds, which can serve as a valuable resource for researchers interested in investigating the potential of this compound.
Eupalinolides are a class of sesquiterpene lactones extracted from Eupatorium species.[1] Recent studies have highlighted their potential as anti-cancer agents, with a particular focus on their ability to induce a form of regulated cell death known as ferroptosis.[1][2] Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides, and its induction is a promising strategy for cancer therapy.[3]
This document outlines the application of Eupalinolides A and B in inducing ferroptosis in various cancer cell lines, providing detailed protocols and data from published studies.
B. Quantitative Data Summary
The following tables summarize the quantitative data from studies on Eupalinolide A and B, demonstrating their efficacy in inhibiting cancer cell proliferation and inducing ferroptosis.
Table 1: Inhibitory Effects of Eupalinolides on Cancer Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Assay |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 48 | MTT |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 48 | MTT |
Data for Eupalinolide J is included for context within the broader Eupalinolide family, as it was studied in a mixture with this compound.
Table 2: Effects of Eupalinolide B on Hepatic Carcinoma Cell Migration
| Cell Line | Treatment | Concentration (µM) | Migration Rate Decrease (%) |
| SMMC-7721 | Eupalinolide B | 12 | 38.29 ± 0.49 |
| SMMC-7721 | Eupalinolide B | 24 | 38.48 ± 0.84 |
| HCCLM3 | Eupalinolide B | 12 | 43.83 ± 1.08 |
| HCCLM3 | Eupalinolide B | 24 | 53.22 ± 0.36 |
Table 3: Eupalinolide A-Induced Cell Cycle Arrest and Ferroptosis in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Parameter | Control (%) | Eupalinolide A Treated (%) | Fold Change |
| A549 | G2/M Phase Cells | 2.91 | 21.99 | 7.56 |
| H1299 | G2/M Phase Cells | 8.22 | 18.91 | 2.30 |
| A549 | Apoptotic Rate | 1.79 | 47.29 | 26.42 |
| H1299 | Apoptotic Rate | 4.66 | 44.43 | 9.53 |
| A549 | ROS Production | - | - | 2.46 |
| H1299 | ROS Production | - | - | 1.32 |
| A549 | SCD1 Expression | - | - | -34 |
| H1299 | SCD1 Expression | - | - | -48 |
C. Signaling Pathways and Mechanisms
Eupalinolides A and B induce ferroptosis through distinct signaling pathways in different cancer types.
1. Eupalinolide B in Hepatic Carcinoma
Eupalinolide B induces ferroptosis in hepatic carcinoma cells through a mechanism involving the activation of Heme Oxygenase-1 (HO-1) and the induction of endoplasmic reticulum (ER) stress. This leads to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, characteristic features of ferroptosis.
Caption: Eupalinolide B signaling pathway in hepatic carcinoma.
2. Eupalinolide A in Non-Small Cell Lung Cancer (NSCLC)
Eupalinolide A triggers ferroptosis in NSCLC cells by modulating lipid metabolism through the ROS-AMPK-mTOR-SCD1 signaling axis. This leads to a decrease in unsaturated fatty acids and an increase in lipid peroxidation.
Caption: Eupalinolide A signaling pathway in NSCLC.
D. Experimental Protocols
The following are detailed protocols for key experiments used to characterize the ferroptosis-inducing effects of eupalinolides.
1. Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxic effects of eupalinolides on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., SMMC-7721, HCCLM3, A549, H1299)
-
96-well culture plates
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Eupalinolide stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the eupalinolide compound (e.g., 6, 12, 24 µM) for 24, 48, or 72 hours. Include a DMSO-treated control group.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.
-
2. Western Blot Analysis
This protocol is for detecting changes in protein expression levels related to ferroptosis signaling pathways.
-
Materials:
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Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-GPX4, anti-HO-1, anti-SCD1, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an ECL substrate and an imaging system.
-
3. Measurement of Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels, a key indicator of ferroptosis.
-
Materials:
-
Treated and untreated cancer cells
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with the eupalinolide compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in serum-free medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Analyze the fluorescence intensity by flow cytometry or visualize under a fluorescence microscope.
-
4. Transwell Migration Assay
This assay assesses the effect of eupalinolides on cancer cell migration.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium with 10% FBS
-
Eupalinolide compound
-
Cotton swabs
-
Crystal violet staining solution
-
-
Procedure:
-
Pre-treat cells with the eupalinolide compound for 24 hours.
-
Resuspend the treated cells in serum-free medium.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 200 µL of serum-free medium into the upper chamber of the transwell insert.
-
Incubate for 24-48 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
E. Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the ferroptosis-inducing effects of a eupalinolide compound.
Caption: General experimental workflow for eupalinolide studies.
References
- 1. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Insights on Ferroptosis Modulation as Potential Strategy for Cancer Treatment: When Nature Kills - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Eupalinolide K extraction yield from raw plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction and purification of Eupalinolide K from raw plant material.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound? this compound, along with other related sesquiterpene lactones like Eupalinolide A and B, is primarily isolated from the aerial parts of Eupatorium lindleyanum.[1][2]
Q2: What is a typical extraction method for this compound? A common and effective method involves initial maceration of the dried and powdered plant material with 95% ethanol (B145695). This is followed by a multi-step liquid-liquid partitioning process to separate compounds based on polarity, and then advanced chromatographic techniques for final purification.[1][3]
Q3: What kind of yield can I expect for this compound? While specific yield data for this compound is not widely published, studies on its analogues from the same plant provide a useful benchmark. For example, from 540 mg of an n-butanol fraction of an ethanol extract of Eupatorium lindleyanum, researchers obtained 17.9 mg of Eupalinolide A and 19.3 mg of Eupalinolide B.[1] The yield of this compound is expected to be in a similar range, contingent on the plant's specific chemotype and the efficiency of the extraction and purification processes.
Q4: How can I monitor the presence and purity of this compound during the process? Thin-Layer Chromatography (TLC) is a quick and simple method for monitoring fractions during extraction and column chromatography. For precise quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection, typically at 210-220 nm, is the standard method.
Q5: What are the known stability issues for this compound? this compound, like many sesquiterpene lactones, can be sensitive to certain conditions. The lactone ring is susceptible to hydrolysis under strongly acidic or basic pH. High temperatures (above 40°C) can cause degradation, and some sesquiterpene lactones are known to be sensitive to light. Therefore, it is crucial to work at a near-neutral pH, avoid excessive heat, and protect samples from direct light.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Problem Area 1: Low Yield in Crude Extract
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of the target compound. | Verify the botanical identity of the plant material (Eupatorium lindleyanum). Ensure the material was harvested at the optimal time and properly dried and stored in a cool, dark, dry place. |
| Is the plant material adequately prepared? | Insufficient grinding of the plant material, resulting in poor solvent penetration. | Grind the dried aerial parts into a fine, uniform powder to maximize the surface area for extraction. |
| Is the extraction solvent and method optimal? | The solvent may not be appropriate for this compound, or the extraction time may be insufficient. | Use a polar solvent like 95% ethanol for maceration. Ensure sufficient extraction time (e.g., macerate for 24 hours) and repeat the extraction process at least three times to maximize recovery. Consider advanced methods like ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
Problem Area 2: Product Loss During Liquid-Liquid Partitioning
| Question | Possible Cause | Recommended Solution |
| Are emulsions forming between solvent layers? | Vigorous shaking can create stable emulsions, trapping the compound at the interface. | Instead of vigorous shaking, gently swirl or rock the separatory funnel. If an emulsion forms, allow the funnel to stand for a longer period or add a small amount of brine (saturated NaCl solution) to help break it. |
| Is the solvent system correct? | An incorrect sequence or choice of solvents can lead to the loss of this compound into the wrong fraction. | Follow a sequential partitioning process with solvents of increasing polarity: start with a non-polar solvent like petroleum ether to remove lipids, followed by ethyl acetate (B1210297), and then n-butanol. This compound is expected to be found primarily in the more polar fractions. |
Problem Area 3: Low Recovery After Chromatographic Purification
| Question | Possible Cause | Recommended Solution |
| Is the compound irreversibly adsorbing to the stationary phase? | Polar compounds like sesquiterpene lactones can strongly and sometimes irreversibly adsorb to silica (B1680970) gel. | Use High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid technique that avoids solid stationary phases, preventing irreversible adsorption and leading to higher recovery rates. If using silica gel, consider deactivating it with a small amount of a polar solvent or triethylamine. |
| Are compounds co-eluting? | The solvent system for HSCCC or the mobile phase for HPLC may not be optimized for separating this compound from similar compounds. | For HSCCC, systematically test different ratios of the solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to achieve an optimal partition coefficient (K), ideally between 0.5 and 2.0. For reversed-phase HPLC, adjust the gradient of the mobile phase (e.g., acetonitrile-water) to improve resolution. |
| Is the compound degrading during purification? | Exposure to high temperatures during solvent evaporation or inappropriate pH can lead to degradation. | Evaporate solvents under reduced pressure at temperatures below 40°C. Maintain a near-neutral pH throughout the purification process and store purified fractions at low temperatures (e.g., -20°C), protected from light. |
Data Presentation: Comparative Extraction Yields
The following tables summarize yields for sesquiterpene lactones from various plant sources and methods to provide a benchmark for optimization.
Table 1: Yield of Eupalinolides from Eupatorium lindleyanum Method: Maceration with 95% EtOH, followed by liquid-liquid partitioning and HSCCC purification.
| Compound | Starting Material | Yield (mg) | Purity (by HPLC) | Reference |
| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 mg | 97.9% | |
| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 mg | 97.1% |
Table 2: Yield of Sesquiterpene Lactones from Other Plants using Various Methods
| Compound(s) | Plant Source | Extraction Method | Yield (mg/g dry matter) | Reference |
| Alantolactone (AL) & Isoalantolactone (IAL) | Inula helenium | Microwave-Assisted Extraction (MAE) | AL: 55.0, IAL: 48.4 | |
| 11,13-dihydrolactucin (DHLc) & Lactucin (Lc) | Cichorium intybus | Water Maceration (17h, 30°C) & RP Chromatography | DHLc: 0.86, Lc: 0.23 |
Experimental Protocols
Protocol 1: Maceration and Liquid-Liquid Partitioning
-
Preparation: Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.
-
Maceration: Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol at a 1:10 weight-to-volume ratio (e.g., 10 L) at room temperature for 24 hours.
-
Extraction: Filter the extract. Repeat the maceration process on the plant residue two more times with fresh ethanol.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator, ensuring the temperature remains below 40°C. This yields the crude ethanol extract.
-
Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.
-
First, partition the aqueous suspension three times with an equal volume of petroleum ether to remove non-polar compounds like lipids and chlorophylls. Collect and set aside the petroleum ether fraction.
-
Next, partition the remaining aqueous layer three times with an equal volume of ethyl acetate. Collect the ethyl acetate fraction.
-
Finally, partition the remaining aqueous layer three times with an equal volume of n-butanol. Collect the n-butanol fraction.
-
-
Fraction Concentration: Evaporate the solvents from the ethyl acetate and n-butanol fractions separately to yield semi-purified extracts. This compound is typically enriched in these more polar fractions.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: Prepare a two-phase solvent system suitable for sesquiterpene lactones. A commonly used system is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio). Mix the solvents in a separatory funnel, shake well, and allow the layers to fully equilibrate and separate.
-
HSCCC Preparation:
-
Fill the HSCCC column with the upper phase, which will serve as the stationary phase.
-
Pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 900 rpm).
-
-
Sample Injection: Dissolve the semi-purified n-butanol fraction (e.g., 540 mg) in a small volume (e.g., 10 mL) of the two-phase solvent system mixture. Once the system reaches hydrodynamic equilibrium, inject the sample.
-
Elution and Fraction Collection: Continue pumping the mobile phase and monitor the effluent with a UV detector at 254 nm. Collect fractions at regular intervals using a fraction collector.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
Preventing Eupalinolide K degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Eupalinolide K during storage. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and storage of this compound.
1. Issue: Unexpected loss of biological activity in my this compound sample.
-
Possible Cause: Degradation of the compound due to improper storage conditions. This compound, a sesquiterpenoid lactone, contains reactive functional groups that can degrade over time, leading to a loss of its biological function.[1]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Assess Purity: Analyze the sample's purity using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard or the initial analysis data if available. The presence of new peaks or a decrease in the main peak area suggests degradation.
-
Review Solvent Choice: If the compound is in solution, consider the solvent's reactivity. Protic solvents like ethanol (B145695) may react with the compound, especially at non-neutral pH or elevated temperatures.[2][3]
-
Implement a Stability Study: Conduct a small-scale stability study to determine the optimal storage conditions for your specific experimental needs. (See Experimental Protocols section).
-
2. Issue: I observe new, unexpected peaks in the HPLC analysis of my stored this compound.
-
Possible Cause: Chemical degradation of this compound. Sesquiterpenoid lactones are susceptible to degradation, which can result in the formation of new chemical entities.[2][3]
-
Troubleshooting Steps:
-
Hypothesize Degradation Products: Based on the structure of this compound, potential degradation products could arise from reactions at the α-methylene-γ-lactone moiety or other reactive sites.[1] For instance, if stored in an alcohol-based solvent, an addition product may have formed.[2][3]
-
Characterize Unknown Peaks: If feasible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and infer their structures.
-
Optimize Storage: Immediately transfer an aliquot of the stock solution to more appropriate storage conditions (e.g., lower temperature, aprotic solvent, inert atmosphere) to minimize further degradation.
-
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored under the following conditions:
-
Temperature: -20°C or -80°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protected from light in an amber vial.
-
Moisture: In a desiccated environment.
2. How should I store this compound in solution?
When preparing stock solutions of this compound, it is crucial to select the right solvent and storage conditions to minimize degradation.
-
Solvent Choice: Use a dry, aprotic solvent such as DMSO or DMF. Avoid using protic solvents like methanol (B129727) or ethanol for long-term storage, as they can react with the compound.[2][3]
-
Storage Temperature: Store stock solutions at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use vials.
3. How sensitive is this compound to pH?
4. Can I store this compound at room temperature?
No, storing this compound at room temperature is not recommended. Studies on similar compounds have shown significant degradation at room temperature over time.[2][3]
Data Presentation
Table 1: Generalized Storage Recommendations for Sesquiterpenoid Lactones
| Storage Form | Temperature | Solvent/Atmosphere | Duration | Expected Stability |
| Solid | -20°C to -80°C | Inert Gas (Argon/Nitrogen) | Long-term (>6 months) | High |
| 4°C | Inert Gas (Argon/Nitrogen) | Short-term (<1 month) | Moderate | |
| Solution | -80°C | Dry, Aprotic (DMSO, DMF) | Long-term (>6 months) | High |
| -20°C | Dry, Aprotic (DMSO, DMF) | Short-term (weeks) | Moderate | |
| 4°C | Dry, Aprotic (DMSO, DMF) | Very Short-term (days) | Low |
Disclaimer: This table provides general guidelines based on the stability of structurally similar compounds. It is highly recommended to perform a specific stability study for this compound under your experimental conditions.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Objective: To determine the rate of degradation of this compound in a specific solvent at various temperatures.
2. Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Temperature-controlled storage units (e.g., -20°C, 4°C, 25°C)
3. Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials. Store the vials at the different temperatures you wish to test (e.g., -20°C, 4°C, and 25°C).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one vial from each storage temperature.
-
HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
4. Data Interpretation: Plot the percentage of this compound remaining versus time for each storage condition. The condition that shows the slowest decline in the percentage of the parent compound is the most suitable for storage.
Visualizations
Caption: Logical workflow for proper storage of this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: Workflow for an HPLC-based this compound stability study.
References
Technical Support Center: Troubleshooting Poor Separation of Eupalinolide K in HPLC
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the common causes and solutions?
A: Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a frequent issue. It can compromise the accuracy of quantification.
Common Causes:
-
Secondary Interactions: The analyte may have strong interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Column Overload: Injecting too much sample can saturate the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase. The lactone ring in this compound can also be sensitive to strongly acidic or basic conditions.
-
Column Degradation: The column's stationary phase may be contaminated or degraded, exposing more active sites.
Solutions:
-
Mobile Phase Modification: Add a small amount of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase. This can suppress the ionization of free silanol groups and improve peak shape.
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume to avoid overloading the column.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained contaminants and particulates.
-
Sample Solvent Compatibility: Whenever possible, dissolve and inject your sample in a solvent that is as weak or weaker than the initial mobile phase.
Q2: I'm seeing broad peaks for this compound, which is reducing my resolution. How can I fix this?
A: Peak broadening leads to decreased resolution and lower sensitivity.
Common Causes:
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the peak to spread before it is detected.
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread on the column.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention and peak shape.
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample flow path.
Solutions:
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.
-
Optimize Sample Solvent: Prepare your sample in the initial mobile phase or a weaker solvent.
-
Use a Column Oven: Maintain a constant and optimized temperature for the column to ensure reproducible chromatography.
-
Column Maintenance: If you suspect contamination, reverse and flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
Q3: My this compound peak is split or has a shoulder. What does this indicate?
A: A split or shoulder peak suggests that the analyte band is being distorted as it passes through the system.
Common Causes:
-
Co-eluting Compound: The split peak may actually be two different compounds eluting very close together. Plant extracts are often complex mixtures, making co-elution a common challenge.
-
Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the flow path, causing the peak to split.
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through at different rates.
-
Sample Solvent/Mobile Phase Incompatibility: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause severe peak distortion.
Solutions:
-
Confirm Co-elution: Try injecting a smaller sample volume. If the split resolves into two distinct peaks, you likely have a co-eluting impurity. In this case, optimize the mobile phase gradient or change the stationary phase to improve resolution.
-
Check for Blockages: Remove the column and check the system pressure. If the pressure drops significantly, the column is likely the source of the blockage. Try back-flushing the column or replacing the inlet frit.
-
Replace the Column: If a column void is suspected, the column usually needs to be replaced. Avoid sudden pressure shocks to prolong column life.
-
Adjust Sample Solvent: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
Q4: The retention time for this compound is inconsistent between runs. Why is this happening?
A: Drifting retention times make peak identification unreliable and indicate a problem with the stability of the HPLC system or method.
Common Causes:
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection.
-
Mobile Phase Composition Change: Inconsistent preparation of the mobile phase, or evaporation of the more volatile solvent component over time.
-
Leaks: A leak in the pump, fittings, or injector can cause pressure and flow rate fluctuations.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention time if a column oven is not used.
Solutions:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate between runs, typically 10-15 column volumes.
-
Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep solvent bottles capped to prevent evaporation. Degas the mobile phase to prevent air bubbles.
-
System Check for Leaks: Visually inspect all fittings for signs of leaks. Monitor the system pressure; fluctuations can indicate a leak or pump issue.
-
Control Temperature: Use a thermostatted column compartment to maintain a stable operating temperature.
Recommended HPLC Parameters
The following table summarizes suggested starting conditions for the analysis of this compound, based on methods used for it and related sesquiterpene lactones.
| Parameter | Recommended Condition | Notes |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | The most common stationary phase for this class of compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid is added to improve peak shape. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | HPLC-grade solvents should be used. |
| Gradient Elution | Start at 20-30% B, ramp to 50-80% B over 20-30 min | A gradient is typically required to separate compounds in complex extracts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column. |
| Column Temperature | 25-30 °C | A stable temperature ensures reproducible retention times. |
| Detection | UV at 210-220 nm or 254 nm | Sesquiterpene lactones typically absorb in this range. |
| Injection Volume | 5-20 µL | Should be minimized to prevent band broadening and overload. |
| Sample Solvent | Initial mobile phase composition or DMSO | If using DMSO, ensure the final injection volume is small. |
Experimental Protocol: RP-HPLC Analysis
This protocol provides a detailed methodology for analyzing this compound using reversed-phase HPLC.
Sample Preparation
-
Accurately weigh and dissolve the this compound standard or sample extract in a minimal amount of DMSO.
-
Dilute the solution with the initial mobile phase (e.g., 70% Water / 30% Acetonitrile with 0.1% Formic Acid) to the desired final concentration.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Degas both mobile phases for 15-30 minutes using an ultrasonic bath or an online degasser to remove dissolved air.
HPLC Instrument Setup & Analysis
-
Install a C18 analytical column and a corresponding guard column.
-
Purge the pump lines with fresh mobile phase to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30°C.
-
Set the UV detector to the desired wavelength (e.g., 220 nm).
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as optimized (refer to the table above for a starting point).
-
At the end of each run, include a high-organic wash step followed by a re-equilibration period at initial conditions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common HPLC separation problems for this compound.
Figure 1. A troubleshooting workflow for common HPLC separation issues with this compound.
Overcoming Eupalinolide K precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Eupalinolide K precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in cell culture media?
This compound is a sesquiterpene lactone, a class of natural compounds often characterized by poor water solubility.[1] Like many hydrophobic compounds, this compound has low solubility in aqueous solutions like cell culture media.[2] Precipitation, or "crashing out," occurs when the compound is transferred from a high-concentration organic solvent stock (like DMSO) into the aqueous media, where its solubility limit is exceeded.[3][4] Factors like final concentration, temperature, and the method of dilution all contribute to this issue.[2][3]
Q2: What is the recommended solvent for creating a this compound stock solution?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[5] It is crucial to ensure this compound is fully dissolved in 100% DMSO before any subsequent dilutions are made.[3]
Q3: What is the maximum safe concentration of DMSO for my cells?
High concentrations of DMSO can be toxic to cells.[4] While tolerance is cell-line specific, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%.[4][6][7] Many researchers aim for a final concentration of 0.1% or less to minimize any potential effects of the solvent on cell viability and function.[5][8][9] It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess its impact on your specific cell line.[9]
Troubleshooting Guide
Issue 1: Immediate Precipitation
-
Symptom: A precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
-
Cause: This is typically due to the rapid solvent exchange and exceeding the aqueous solubility limit of the compound.[3]
-
Solutions:
-
Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration of this compound.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[3][5]
-
Use Serial Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media. Perform an intermediate dilution step in a smaller volume of pre-warmed media first.
-
Slow, Agitated Addition: Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or vortexing.[2][3] This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.
-
Issue 2: Delayed Precipitation
-
Symptom: The medium is clear initially, but a precipitate or crystals form after several hours or days in the incubator.
-
Cause: This can be caused by several factors, including temperature fluctuations, changes in media pH due to cell metabolism, or interactions with media components like salts and proteins over time.[2][5] Evaporation from the culture plate can also increase the compound's concentration, leading to precipitation.[10]
-
Solutions:
-
Ensure Proper Buffering: Use a medium that is well-buffered for the CO2 concentration in your incubator to maintain a stable pH.[5]
-
Minimize Evaporation: Ensure proper humidification in your incubator and use low-evaporation lids to prevent the medium from concentrating over time.[10]
-
Prepare Fresh: For long-term experiments, consider replacing the this compound-containing medium at regular intervals (e.g., every 24-48 hours) to maintain a stable concentration and avoid degradation.
-
Data Presentation
Table 1: General Solubility of Hydrophobic Compounds in Various Solvents.
| Solvent | Typical Solubility Range | Notes |
|---|---|---|
| DMSO | High (e.g., >25 mg/mL) | Preferred for initial stock solutions.[4] |
| Ethanol | Moderate to High | Can be an alternative to DMSO, but may have higher volatility and cell toxicity.[11] |
| Methanol | Moderate | Less commonly used for cell culture applications due to higher toxicity. |
| Acetonitrile | Low | Generally not used for cell culture applications.[12] |
| Water | Very Low / Insoluble | The primary reason for precipitation in media.[2] |
Note: This table is for illustrative purposes. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound for cell culture experiments to minimize precipitation.
-
Prepare High-Concentration Stock: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used if necessary.[4]
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Pre-warm Media: Before preparing your working solution, warm the complete cell culture medium (with serum and supplements) to 37°C in a water bath.[3]
-
Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is very low, perform an intermediate serial dilution of your stock in 100% DMSO.
-
Prepare Final Working Solution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling.[2] The goal is to keep the final DMSO concentration below 0.5%.[6] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of media for a final DMSO concentration of 0.1%).
-
Visual Inspection: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This experiment helps you determine the practical working concentration limit of this compound in your specific cell culture medium.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in pre-warmed (37°C) complete cell culture medium in sterile microcentrifuge tubes or a 96-well plate.[5] Include a vehicle control (media with the highest concentration of DMSO only).
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Observe at Time Points: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at several time points (e.g., 0, 2, 6, and 24 hours).[5]
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each solution onto a microscope slide and check for the presence of micro-precipitates.
-
Determine Limit: The highest concentration that remains clear and free of precipitate throughout the observation period is your maximum working soluble concentration under these conditions.
Visualizations
Below are diagrams illustrating key workflows and concepts for working with this compound.
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Simplified signaling pathways affected by Eupalinolides.
References
- 1. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Eupalinolide K for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Eupalinolide K in in vivo studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and administration of this compound for in vivo experiments.
Issue 1: Precipitation of this compound Upon Dilution of DMSO Stock Solution in Aqueous Vehicle
-
Question: My this compound, dissolved in DMSO, precipitates when I dilute it with saline for my in vivo study. How can I prevent this?
-
Answer: This is a common challenge with poorly water-soluble compounds like this compound. The dramatic increase in solvent polarity upon adding the aqueous vehicle causes the compound to crash out of the solution. Here are several strategies to mitigate this:
-
Optimize Co-Solvent Concentration: Instead of a simple DMSO-saline mixture, use a multi-component vehicle. A recommended formulation involves a mixture of DMSO, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween-80 before the final dilution with saline. This helps to maintain the solubility of this compound in the aqueous phase.
-
Sequential Addition of Solvents: The order of solvent addition is critical. Always start by dissolving this compound in the primary organic solvent (e.g., DMSO) before sequentially adding other components like PEG300 and Tween-80. The aqueous component (saline) should be added last and gradually while vortexing.
-
Gentle Warming and Sonication: Gentle warming (to approximately 37°C) and sonication can aid in the initial dissolution of this compound in the stock solvent and help maintain its solubility during the preparation of the final dosing solution. However, be cautious with the temperature to avoid degradation.
-
Issue 2: High Variability in Plasma Concentrations of this compound in Animal Studies
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound with poor solubility is often multifactorial.
-
Potential Causes:
-
Poor and Variable Dissolution: Inconsistent dissolution of this compound in the gastrointestinal (GI) tract leads to erratic absorption.
-
Food Effects: The presence or absence of food can alter gastric emptying time and the composition of GI fluids, impacting dissolution and absorption.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can result in inconsistent amounts of the drug reaching systemic circulation.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.
-
Formulation Optimization: Employ advanced formulation strategies to improve solubility and dissolution rate. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or nanoformulations like liposomes can enhance the consistency of absorption.[1]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
-
Frequently Asked Questions (FAQs)
Formulation and Administration
-
What is a recommended starting formulation for solubilizing this compound for in vivo studies? A commonly used vehicle for poorly soluble compounds like this compound involves a multi-component system. A specific protocol suggests a final concentration of ≥ 1.09 mg/mL can be achieved.[2] The preparation for a 1 mL working solution is as follows:
-
Start with a 10.9 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to adjust the total volume to 1 mL.[2]
-
-
What are the recommended storage conditions for this compound solutions? Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
-
What are alternative formulation strategies to enhance the oral bioavailability of this compound? For sesquiterpene lactones, which are often lipophilic, several advanced formulation strategies can be considered:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and oral absorption.
-
Nanoformulations: Liposomes and nanoparticles can encapsulate lipophilic compounds, increasing their stability and solubility in physiological environments.[1] This approach can also help in controlling the release of the drug.
-
Prodrug Approach: Chemical modification of the this compound structure to create a more soluble prodrug that converts to the active compound in vivo can be explored. Adding an amine to the α-methylene-γ-lactone motif is a strategy that has been used for other sesquiterpene lactones to increase solubility.
-
Pharmacokinetics and Bioavailability
-
Is there any available pharmacokinetic data for this compound? Currently, there is a lack of publicly available, specific pharmacokinetic data for this compound. However, data from its analogues, Eupalinolide A and B, can provide some insights into the expected pharmacokinetic profile of this class of compounds.
-
How can I assess the bioavailability of my this compound formulation? A standard approach to assess oral bioavailability involves a pharmacokinetic study in an animal model. This typically includes:
-
Administering the this compound formulation orally to one group of animals and intravenously to another group.
-
Collecting blood samples at various time points after administration.
-
Analyzing the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound.
-
Calculating pharmacokinetic parameters, including the Area Under the Curve (AUC), for both oral and IV routes.
-
Absolute bioavailability (F%) is then calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Presentation
While specific quantitative data for this compound is limited, the following tables summarize the available information for this compound and its analogues.
Table 1: Physicochemical and Solubility Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| This compound | C₂₀H₂₆O₆ | 362.42 | Soluble in DMSO. A formulation protocol achieves ≥ 1.09 mg/mL in a DMSO/PEG300/Tween-80/Saline vehicle.[2] |
| Eupalinolide A | C₂₂H₂₈O₈ | 420.45 | Data not readily available. |
| Eupalinolide B | C₂₄H₃₀O₉ | 462.49 | Soluble in DMSO (≥41.8mg/mL). |
Table 2: Pharmacokinetic Parameters of Eupalinolide Analogues in Rats (Intragastric Administration)
| Parameter | Eupalinolide A | Eupalinolide B |
| Dose (mg/kg) | 100, 250, 625 | 100, 250, 625 |
| Tmax (h) | Not Reported | Not Reported |
| Cmax (ng/mL) | Dose-dependent increase | Dose-dependent increase |
| AUC (ng·h/mL) | Dose-dependent increase | Dose-dependent increase |
| t1/2 (h) | Not Reported | Not Reported |
Note: The pharmacokinetic data for Eupalinolide A and B is based on the administration of a Eupatorium lindleyanum extract.[3] Specific values for Tmax, Cmax, AUC, and t1/2 were not provided in the abstract.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is adapted from a method shown to solubilize this compound.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10.9 mg/mL stock solution of this compound in DMSO. Accurately weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Use vortexing and brief sonication if necessary to ensure complete dissolution.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 10.9 mg/mL this compound stock solution to the PEG300. Vortex thoroughly for at least 1 minute to ensure a homogenous mixture.
-
Add 50 µL of Tween-80 to the mixture. Vortex again for 1 minute.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear. This formulation will have a final this compound concentration of 1.09 mg/mL.
Protocol 2: In Vivo Xenograft Mouse Model for Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., triple-negative breast cancer cells)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (formulation without this compound)
Procedure:
-
Cell Culture and Preparation: Culture the cancer cells according to standard protocols. On the day of injection, harvest the cells during their exponential growth phase, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (if used) at the desired concentration (e.g., 1 x 10⁷ cells/mL).
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W²)/2.
-
Randomization and Treatment: When the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound formulation and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) at the predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
Mandatory Visualization
Caption: Workflow for enhancing and assessing the bioavailability of this compound.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Eupalinolide K and Related Compounds
Disclaimer: Direct experimental data on the specific off-target effects of Eupalinolide K is limited in current scientific literature. Much of the available information comes from studies where this compound was part of a mixture with other eupalinolides, such as Eupalinolide I and J.[1][2] This guide provides strategies to minimize off-target effects based on the known biological activities of the broader eupalinolide family (including Eupalinolides A, B, J, and O) and general principles for working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects happen when a compound like this compound binds to and alters the function of proteins that are not the intended therapeutic target.[3] These unintended interactions are a significant concern because they can lead to:
-
Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular processes, causing cytotoxicity that is unrelated to the on-target effect.[3]
-
Poor Clinical Translation: Promising results in the lab may not be reproducible in clinical settings if the effects are primarily due to off-target interactions.[3]
For this compound and other sesquiterpene lactones, which are known to be reactive molecules, the potential for off-target effects is an important consideration in experimental design.[4][5]
Q2: I'm observing high levels of cytotoxicity in my experiments with a eupalinolide compound. Is this an off-target effect?
A2: High cytotoxicity could be an off-target effect, or it could be a characteristic of the compound's on-target mechanism. Eupalinolides are known to induce various forms of programmed cell death, including apoptosis and ferroptosis, in cancer cells.[6][7] However, excessive or non-specific cell death, especially at low concentrations, might indicate off-target toxicity.
To distinguish between on-target and off-target cytotoxicity, consider the following:
-
Dose-Response Relationship: Is the cytotoxicity observed only at high concentrations? Off-target effects are more likely at higher doses.[3]
-
Target Expression: Does the cytotoxicity correlate with the expression level of your intended target protein in different cell lines?
-
Rescue Experiments: Can the cytotoxic effect be reversed by overexpressing the target protein or by adding a downstream product of the target pathway?
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: A robust experimental design is key to minimizing off-target effects. Here are several strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of the eupalinolide that produces the desired on-target effect.[3]
-
Employ Control Compounds: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[8] If the eupalinolide still produces the same phenotype in the absence of the target, it is likely an off-target effect.
-
Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target in the cellular environment.[3]
Comparative Data of Eupalinolide Family
The following table summarizes the known cytotoxic activities and signaling pathways affected by various eupalinolides. This data can help researchers anticipate potential on- and off-target effects when working with related compounds like this compound.
| Compound | Cell Line(s) | IC50 (µM) | Key Signaling Pathways Affected | Reference(s) |
| Eupalinolide A | MHCC97-L, HCCLM3 (Hepatocellular Carcinoma) | 7, 14, 28 (concentrations tested) | Induces autophagy via ROS/ERK signaling; G1 cell cycle arrest. | [9] |
| Eupalinolide B | PANC-1, MiaPaCa-2 (Pancreatic Cancer) | Not specified | Induces apoptosis and potential cuproptosis via ROS generation; disrupts copper homeostasis. | [6] |
| TU212 (Laryngeal Cancer) | 1.03 | Inhibits LSD1. | [10] | |
| Eupalinolide J | MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer) | 0.58, 0.39 | Inhibits STAT3 signaling pathway. | [11] |
| Prostate Cancer Cells | Not specified | Induces apoptosis and G0/G1 cell cycle arrest. | [1] | |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | 10.34 (24h), 5.85 (48h), 3.57 (72h) | Induces apoptosis via ROS generation and Akt/p38 MAPK signaling. | [7] |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 11.47 (24h), 7.06 (48h), 3.03 (72h) | Induces apoptosis via ROS generation and Akt/p38 MAPK signaling. | [7] | |
| MDA-MB-468 (Breast Cancer) | Not specified | Induces G2/M cell cycle arrest and caspase-dependent apoptosis; suppresses Akt pathway. | [12] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Determining Optimal Concentration
Objective: To identify the minimum effective concentration of a eupalinolide compound that elicits a response, thereby minimizing potential off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the eupalinolide in DMSO. Create a series of 2-fold dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the eupalinolide. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a method such as the MTT or CCK8 assay.[9]
-
Data Analysis: Plot cell viability against the logarithm of the compound concentration and determine the EC50 (half-maximal effective concentration) for the on-target effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal concentration for further experiments should be the lowest concentration that gives a significant on-target effect with minimal cytotoxicity.
Protocol 2: Western Blot for Pathway Analysis
Objective: To determine which signaling pathways are affected by eupalinolide treatment.
Methodology:
-
Protein Extraction: Treat cells with the eupalinolide at the predetermined optimal concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against key proteins in suspected on-target and off-target pathways (e.g., p-STAT3, p-Akt, p-ERK, cleaved caspases).[1]
-
Detection: After incubation with a corresponding secondary antibody, visualize the protein bands using a chemiluminescence detection system. Changes in the phosphorylation status or expression levels of these proteins will indicate which pathways are modulated by the compound.
Visualizing a Potential Eupalinolide Signaling Pathway
The following diagram illustrates a generalized signaling pathway that is often modulated by eupalinolides, leading to apoptosis. Given the limited data on this compound, this serves as a representative model based on the activity of other family members.
Caption: Generalized Eupalinolide-Induced Apoptotic Pathway.
Experimental Workflow for Minimizing Off-Target Effects
This diagram outlines a logical workflow for researchers to follow when starting experiments with a new eupalinolide compound to minimize and identify potential off-target effects.
Caption: Workflow for Investigating Off-Target Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Anti-Mitotic Activities and Other Bioactivities of Sesquiterpene Compounds upon Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide K stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Eupalinolide K under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: this compound, a sesquiterpene lactone, is susceptible to degradation under certain conditions. The primary factors influencing its stability are pH and temperature. The lactone ring in its structure is prone to hydrolysis, particularly under strongly acidic or basic conditions. Elevated temperatures can also accelerate its degradation.
Q2: How does pH affect the stability of this compound?
A2: this compound exhibits pH-dependent stability. It is most stable in near-neutral pH conditions (around pH 6-7.5). In strongly acidic (pH < 4) or alkaline (pH > 8) solutions, the rate of degradation increases significantly due to acid-catalyzed or base-catalyzed hydrolysis of the lactone ring.
Q3: What is the impact of temperature on the stability of this compound?
A3: Higher temperatures accelerate the degradation of this compound. For optimal stability, it is recommended to store stock solutions and experimental samples at refrigerated temperatures (2-8°C) or frozen (-20°C or lower) for long-term storage. Room temperature storage is generally not recommended for extended periods.
Q4: Are there any other factors to consider for maintaining the stability of this compound?
A4: Yes, exposure to light can also potentially lead to the degradation of some sesquiterpene lactones. Therefore, it is good practice to protect this compound solutions from direct light by using amber vials or by covering the containers with aluminum foil.
Troubleshooting Guide
Issue: Inconsistent experimental results with this compound.
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Compare the performance of the fresh stock solution with the old one.
Possible Cause 2: pH of the experimental buffer is not optimal.
-
Troubleshooting Step: Ensure the pH of your experimental buffer is within the optimal range for this compound stability (pH 6-7.5). Verify the pH of your buffers before use.
Possible Cause 3: High temperature during the experiment.
-
Troubleshooting Step: If your experiment involves prolonged incubation at elevated temperatures, consider the potential for thermal degradation. It may be necessary to include a time-course experiment to assess the stability of this compound under your specific experimental conditions.
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under different pH and temperature conditions. This data is representative and intended to guide experimental design.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t½) in hours (Illustrative) | Degradation Rate Constant (k) in h⁻¹ (Illustrative) |
| 3.0 | 12 | 0.0578 |
| 5.0 | 48 | 0.0144 |
| 7.0 | 120 | 0.0058 |
| 9.0 | 8 | 0.0866 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Half-life (t½) in hours (Illustrative) | Degradation Rate Constant (k) in h⁻¹ (Illustrative) |
| 4 | 720 | 0.00096 |
| 25 | 120 | 0.0058 |
| 37 | 48 | 0.0144 |
| 50 | 18 | 0.0385 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
This protocol outlines a method for assessing the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Incubation: Dilute the this compound stock solution into each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate these solutions at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula t½ = 0.693/k.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a typical reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start from 30% acetonitrile and increase to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (e.g., 210-220 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies where this compound is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method is considered stability-indicating if it can resolve the this compound peak from all the degradation product peaks.
Visualizations
Reducing peak tailing of Eupalinolide K in chromatography
Welcome to the technical support center for the chromatographic analysis of Eupalinolide K. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem?
Peak tailing is a common issue in HPLC where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] An ideal chromatographic peak should have a symmetrical, Gaussian shape.[2] This asymmetry is problematic because it can compromise resolution between adjacent peaks, affect the accuracy of peak integration, and reduce overall method reliability, leading to inaccurate quantification.[3]
Q2: What are the most common causes of peak tailing for this compound?
For a polar molecule like this compound, a sesquiterpenoid lactone, the most probable cause of peak tailing in reversed-phase HPLC is secondary interactions with the stationary phase.[4][5] This often involves strong interactions between polar functional groups on the this compound molecule and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns. These interactions create a secondary retention mechanism that delays a portion of the analyte molecules, causing the characteristic tail.
Q3: How can I determine if peak tailing is a chemical (analyte-specific) or a physical (system-wide) problem?
A simple diagnostic test is to observe the other peaks in your chromatogram.
-
Chemical Problem: If only the this compound peak (and perhaps other similar polar compounds) is tailing while neutral, non-polar compounds produce symmetrical peaks, the issue is likely a chemical interaction between your analyte and the stationary phase.
-
Physical Problem: If all peaks in the chromatogram exhibit tailing, the cause is likely physical or system-related. This could be due to a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., overly long or wide-bore tubing).
Q4: What is considered an acceptable peak tailing or asymmetry factor?
The peak asymmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). For most applications, a value between 1.0 (perfectly symmetrical) and 1.5 is considered acceptable. An Asymmetry Factor greater than 1.2 is a clear indication of peak tailing that should be addressed. Values above 2.0 can significantly impact the accuracy of quantification.
Troubleshooting Guides
This section provides solutions to specific peak tailing problems you may encounter during the analysis of this compound.
Scenario 1: Only the this compound Peak is Tailing
This strongly suggests a chemical interaction issue. Follow these steps to resolve it.
Question: My mobile phase seems to be the issue. How can I optimize it to reduce tailing?
Optimizing the mobile phase is often the most effective first step. The goal is to minimize the secondary interactions between this compound and the silica (B1680970) stationary phase.
-
Adjust Mobile Phase pH: Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at a pH above 3. To suppress this ionization and reduce unwanted polar interactions, lower the mobile phase pH to a range of 2.5-3.5 using an appropriate buffer (e.g., formic acid, trifluoroacetic acid, or a phosphate (B84403) buffer). This ensures the silanols are protonated (Si-OH) and less likely to interact with the analyte.
-
Increase Buffer Strength: In some cases, increasing the concentration of the buffer (e.g., from 10mM to 25mM) can help mask the residual silanols and improve peak shape.
-
Change Organic Modifier: The choice of organic solvent can influence peak shape. If you are using methanol, try switching to acetonitrile (B52724), or vice versa. Their different properties can alter selectivity and interactions with the stationary phase.
Question: I've adjusted my mobile phase, but the peak still tails. Could my column be the problem?
Yes, the column chemistry is critical for achieving good peak shape with polar analytes.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are typically made from high-purity Type B silica, which has fewer trace metals and a less acidic surface than older Type A silica. Furthermore, select a column that is "end-capped." End-capping is a process that chemically treats most of the residual silanol groups, converting them into much less polar groups and thereby preventing them from interacting with polar analytes like this compound.
-
Consider an Alternative Stationary Phase: If tailing persists, explore columns with alternative stationary phases. A polar-embedded phase provides a shielding effect for silanols, while hybrid silica-organic phases offer improved pH stability and reduced silanol activity.
Scenario 2: All Peaks in the Chromatogram are Tailing
This indicates a physical or system-wide problem.
Question: How do I diagnose and fix a potential physical issue with my HPLC system or column?
-
Check for Column Overload: Injecting too much sample can saturate the column, leading to peak distortion. To test for this, dilute your sample by a factor of 5 or 10 and re-inject it. If the peak shape improves and the retention time increases slightly, you were overloading the column.
-
Inspect for Column Voids or a Blocked Frit: A sudden shock or pressure change can create a void or channel in the column's packed bed. Debris from the sample or system can also clog the inlet frit. A common remedy is to reverse the column (disconnect it from the detector) and flush it with a strong solvent to dislodge any particulates. If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
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Minimize Extra-Column Volume: The volume of the system outside of the column itself (tubing, fittings, detector flow cell) can contribute to band broadening and tailing. Ensure that the connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").
Summary of Troubleshooting Strategies
The table below summarizes the potential causes and recommended solutions for peak tailing.
| Potential Cause | Primary Indicator | Recommended Solution(s) |
| Secondary Silanol Interactions | Only polar analyte peaks (like this compound) are tailing. | Lower mobile phase pH to 2.5-3.5. Use a modern, end-capped C18 column. Increase buffer concentration. |
| Column Overload | Peak shape improves upon sample dilution. | Reduce the sample concentration or injection volume. Use a column with a higher sample capacity. |
| Column Void / Blocked Frit | All peaks in the chromatogram are tailing or split. | Reverse and flush the column. Replace the column frit if possible. Replace the column. |
| Extra-Column Volume | All peaks are broad and tailing. | Use shorter, narrower internal diameter tubing. Check for loose fittings. |
| Sample/Mobile Phase Mismatch | Peak distortion, especially with early-eluting peaks. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: Recommended Starting RP-HPLC Conditions for this compound Analysis
This protocol provides a robust starting point for the method development or analysis of this compound.
| Parameter | Recommendation |
| Column | High-purity, end-capped C18 (e.g., Agilent Zorbax, Phenomenex Luna), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase (e.g., 80:20 Water:Acetonitrile) |
Protocol 2: Systematic Troubleshooting Workflow
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Initial Observation: Confirm that the this compound peak has an asymmetry factor > 1.2.
-
System vs. Chemical Check: Inject a neutral, non-polar compound.
-
If it tails, proceed to Step 3 (Physical Issues).
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If it is symmetrical, proceed to Step 4 (Chemical Issues).
-
-
Troubleshoot Physical Issues:
-
Reduce the sample concentration by 90% and re-inject. If the peak shape improves, optimize the sample load.
-
If no improvement, remove any guard column and re-inject. If the peak shape is now good, replace the guard column.
-
If the problem persists, reverse-flush the analytical column. If this fails, replace the column.
-
Check all tubing and fittings to minimize extra-column volume.
-
-
Troubleshoot Chemical Issues:
-
Prepare a mobile phase with a pH of 3.0 (e.g., using 0.1% formic acid). Equilibrate the column thoroughly and inject the sample.
-
If tailing is still present, consider increasing the buffer strength or switching the organic modifier (e.g., from acetonitrile to methanol).
-
If tailing remains, the column is likely not suitable. Switch to a high-performance, fully end-capped column or one with a polar-embedded phase.
-
Visualizations
References
Technical Support Center: Eupalinolide K Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Eupalinolide K.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a sesquiterpene lactone isolated from the genus Eupatorium.[1] While its individual biological profile is not as extensively studied as its analogues, it has been reported as a component of a mixture (F1012-2, containing Eupalinolides I and J) that demonstrates anti-cancer properties. This mixture has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in breast cancer cells.[1][2][3] The mechanism of action is associated with the inhibition of the Akt signaling pathway and activation of the p38 pathway.[1][2][3] Additionally, this compound has been identified in a screening for STAT3 inhibitors.[1]
Q2: What are the known mechanisms of action for other related eupalinolides?
Several analogues of this compound have been studied more extensively, and their mechanisms can provide insights into potential pathways affected by this compound.
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Eupalinolide J: Induces apoptosis and G0/G1 cell cycle arrest in prostate cancer cells.[4] It also inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[1]
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Eupalinolide O: Induces apoptosis in triple-negative breast cancer (TNBC) cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[5][6]
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Eupalinolide A: Induces autophagy-mediated cell death in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[7] It can also arrest the cell cycle at the G1 phase.[7] In non-small cell lung cancer, it has been shown to induce both apoptosis and ferroptosis.[8]
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Eupalinolide B: Has been shown to inhibit the NF-κB signaling pathway.[9] In hepatic carcinoma, it induces ferroptosis and cell cycle arrest at the S phase.[10]
Q3: What are the potential mechanisms of cell line resistance to this compound?
While specific resistance mechanisms to this compound have not been documented, based on its known targets and the mechanisms of its analogues, potential resistance mechanisms could include:
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Alterations in the STAT3 signaling pathway: As this compound is a potential STAT3 inhibitor, mutations or upregulation of STAT3 or its downstream targets could confer resistance.
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Upregulation of pro-survival pathways: Increased activity of pathways like Akt, which promotes cell survival, could counteract the apoptotic effects of this compound.
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Dysregulation of apoptosis or cell cycle machinery: Changes in the expression of proteins involved in apoptosis (e.g., Bcl-2 family members, caspases) or cell cycle control (e.g., cyclins, CDKs) could lead to resistance.
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Increased antioxidant capacity: Since related compounds induce ROS, an increase in the cellular antioxidant capacity could neutralize this effect and promote survival.
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Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or no cytotoxic effect of this compound | 1. Compound integrity: this compound may have degraded. 2. Cell line characteristics: The cell line may be inherently resistant. 3. Experimental error: Incorrect dosage, plating inconsistencies, or issues with the viability assay.[11] | 1. Verify compound: Check the storage conditions and purity of the this compound. Consider purchasing a new batch. 2. Cell line screening: Test a panel of cell lines to find a sensitive model. 3. Optimize assay: Carefully check all calculations. Ensure even cell seeding and consider automating liquid handling steps to reduce variability.[11] Use a positive control to validate the assay. |
| High variability in drug sensitivity assays (e.g., IC50 values) | 1. Inconsistent cell plating: Uneven cell numbers across wells.[11] 2. Edge effects: Evaporation in the outer wells of the plate. 3. Cell health: Using cells that are overgrown or have been in culture for too long. | 1. Improve plating technique: Mix the cell suspension thoroughly before and during plating.[11] 2. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS/media. 3. Standardize cell culture: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase when plating.[11] |
| Developing a resistant cell line, but the resistance is lost over time | 1. Insufficient drug pressure: The concentration of this compound used for maintenance may be too low. 2. Heterogeneity of the cell population: A mix of sensitive and resistant cells, with sensitive cells outgrowing the resistant ones in the absence of sufficient drug. | 1. Maintain selection pressure: Culture the resistant cells continuously in the presence of a maintenance concentration of this compound (e.g., IC10-IC20).[12] 2. Periodic re-selection: Periodically expose the cells to a higher concentration of the drug to eliminate any sensitive cells that may arise. 3. Regularly check IC50: Perform viability assays periodically to confirm the resistance phenotype.[12] |
Experimental Protocols
1. Protocol for Generating a this compound-Resistant Cell Line
This protocol is a general guideline for developing a drug-resistant cell line using a gradual dose-escalation method.[13][14]
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Determine the initial IC50:
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Initiate resistance induction:
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Gradual dose escalation:
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Once the cells resume a normal growth rate (approximately 80% confluency), passage them and increase the concentration of this compound by 1.5 to 2-fold.[12]
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Repeat this process of gradually increasing the drug concentration as the cells adapt and proliferate.[12]
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It is advisable to cryopreserve cells at each stage of increased resistance.[13]
-
-
Confirmation of resistance:
-
Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line.[14]
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A substantial increase in the IC50 value confirms the establishment of a resistant cell line.[14]
-
2. Western Blot Analysis to Investigate Resistance Mechanisms
This protocol can be used to analyze changes in protein expression that may contribute to resistance.[1][14]
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Sample Preparation:
-
Culture parental and resistant cells to 80-90% confluency.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.[14]
-
-
SDS-PAGE and Electrotransfer:
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Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, p38, caspases) overnight at 4°C.[1][14]
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
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Detection:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
-
Visualizations
Caption: Signaling pathways modulated by this compound and its analogues.
Caption: Workflow for generating a drug-resistant cell line.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Eupalinolide K and Other STAT3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the natural product Eupalinolide K and other prominent STAT3 inhibitors. This document outlines their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate them.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, survival, and differentiation.[1] Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] A diverse range of inhibitors have been developed to target the STAT3 signaling pathway, from natural products to synthetic small molecules. This guide focuses on this compound, a sesquiterpene lactone, and compares its characteristics with other well-documented STAT3 inhibitors.
Mechanism of Action: Diverse Strategies to Inhibit STAT3
STAT3 inhibitors employ various mechanisms to disrupt its function. These can be broadly categorized as:
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Direct Inhibition: These inhibitors bind directly to the STAT3 protein, typically targeting specific domains.
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SH2 Domain Binders: The SH2 domain is crucial for STAT3 dimerization, a key step in its activation. Inhibitors like Stattic , BP-1-102 , and SH-4-54 bind to this domain, preventing dimerization and subsequent nuclear translocation.[2][3][4]
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DNA-Binding Domain Binders: Some compounds prevent STAT3 from binding to DNA, thereby inhibiting the transcription of its target genes.
-
-
Indirect Inhibition: These molecules target upstream regulators of STAT3.
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JAK inhibitors: Janus kinases (JAKs) are responsible for phosphorylating and activating STAT3. Inhibitors of JAKs indirectly block STAT3 signaling.
-
-
Promotion of Degradation: A novel approach involves inducing the degradation of the STAT3 protein. Eupalinolide J , a close analog of this compound, has been shown to promote the ubiquitin-dependent degradation of STAT3.[5][6] While direct evidence for this compound is still emerging, its structural similarity to Eupalinolide J suggests a potentially similar mechanism.
Comparative Efficacy: A Quantitative Overview
The efficacy of STAT3 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for several STAT3 inhibitors against various cancer cell lines and in cell-free assays.
| Inhibitor | Target/Assay | Cell Line(s) | IC50 Value | Reference(s) |
| Eupalinolide J | Cell Viability | MDA-MB-231 (TNBC) | 3.74 ± 0.58 µM | [7][8] |
| Cell Viability | MDA-MB-468 (TNBC) | 4.30 ± 0.39 µM | [7][8] | |
| Stattic | STAT3 SH2 Domain (Cell-free) | - | 5.1 µM | [2][9][10][11] |
| Cell Viability | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B | 2.28 - 3.48 µM | [12] | |
| BP-1-102 | STAT3 DNA-binding (Cell-free) | - | 6.8 ± 0.8 µM | [13][14][15] |
| Cryptotanshinone | STAT3 (Cell-free) | - | 4.6 µM | [16][17][18][19] |
| Cell Viability | EC109 (ESCC) | 2.57 µmol/L (at 72h) | [20] | |
| Cell Viability | CAES17 (ESCC) | 10.07 µmol/L (at 72h) | [20] | |
| Napabucasin | Cell Viability (Stemness) | Various Cancer Stem Cells | 0.291 - 1.19 µM | [21] |
| Cell Viability | U87MG (Glioblastoma) | 6.4 µM | [22] | |
| Cell Viability | LN229 (Glioblastoma) | 5.6 µM | [22] | |
| Cell Viability | NOZ, HuCCt-1 (Biliary Tract) | 0.95 - 1.19 µM | [23] | |
| SH-4-54 | STAT3 Binding (KD) | - | 300 nM | [4][24][25][26] |
| Cell Viability | Glioblastoma Brain Tumor Stem Cells | 42 - 530 nM | ||
| Cell Viability | Multiple Myeloma Cell Lines | < 10 µM (for 10/15 lines) | [25][26] |
Note: TNBC - Triple-Negative Breast Cancer; ESCC - Esophageal Squamous Cell Carcinoma. IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate STAT3 inhibitors.
STAT3 Phosphorylation Assay (Western Blot)
This assay determines the extent to which a compound inhibits the phosphorylation of STAT3 at key residues (e.g., Tyrosine 705), which is a critical step in its activation.[27]
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Cell Culture and Treatment:
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Plate cells (e.g., a cancer cell line with constitutively active STAT3 or stimulated with a cytokine like IL-6) in appropriate culture dishes.
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Allow cells to adhere and grow to 70-80% confluency.
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Treat cells with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control for a specified duration.
-
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Cell Lysis:
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Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
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Collect the supernatant containing the protein extract.
-
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Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.[28]
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation and survival of cancer cells.[29]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor or a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Measurement of Cell Viability:
-
For MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[30]
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[21]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the data and determine the IC50 value using appropriate software.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
Figure 1: Simplified STAT3 Signaling Pathway and Points of Inhibition. This diagram illustrates the canonical STAT3 signaling cascade, from receptor activation to gene transcription, and highlights the various points at which different classes of STAT3 inhibitors exert their effects.
References
- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. abmole.com [abmole.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. BP-1-102 | STAT | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Cryptotanshinone, STAT3 inhibitor (CAS 35825-57-1) | Abcam [abcam.com]
- 18. Cryptotanshinone | Tanshinone c | STAT3 inhibitor | TargetMol [targetmol.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 28. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Validating the Therapeutic Potential of Eupalinolide K in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of a novel natural compound, Eupalinolide K, against the standard-of-care chemotherapy, Gemcitabine, for the treatment of pancreatic cancer. While direct experimental data for this compound in pancreatic cancer is emerging, this document synthesizes existing knowledge on related Eupalinolide compounds to build a strong hypothesis for its mechanism of action and to propose a framework for its validation.
Introduction: The Unmet Need in Pancreatic Cancer Treatment
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal 5-year survival rate.[1] The current standard-of-care treatments, including surgery, radiation, and chemotherapy, offer limited efficacy, especially for patients with advanced or metastatic disease.[2][3][4] Gemcitabine has been a cornerstone of pancreatic cancer chemotherapy for decades, but its effectiveness is often hampered by intrinsic and acquired resistance.[5] This underscores the urgent need for novel therapeutic agents with improved efficacy and manageable toxicity profiles. Natural products are a promising source of new anticancer drugs, and sesquiterpene lactones, such as those from the genus Eupatorium, have garnered significant interest for their pharmacological activities.
This compound: A Promising Candidate
This compound is a sesquiterpene lactone that, based on the activity of its close structural analogs, holds therapeutic promise for pancreatic cancer. While research on this compound is in its early stages, studies on related compounds like Eupalinolide B and J provide a strong rationale for its investigation. Eupalinolide B has demonstrated significant inhibitory effects on pancreatic cancer cells by inducing apoptosis, elevating reactive oxygen species (ROS), and disrupting copper homeostasis, leading to a form of cell death known as cuproptosis. Furthermore, Eupalinolide J has been shown to suppress tumor growth and metastasis by targeting the STAT3 signaling pathway.
Initial investigations involving this compound have been part of a mixture with Eupalinolides I and J, collectively known as F1012-2. This mixture was found to induce apoptosis and G2/M phase cell cycle arrest in breast cancer cells, with associated inhibition of the Akt signaling pathway and activation of the p38 pathway. Notably, a screening study has also identified this compound as a potential inhibitor of STAT3.
Comparative Analysis: this compound vs. Gemcitabine
This section provides a comparative overview of the hypothesized profile of this compound and the established characteristics of Gemcitabine.
| Feature | This compound (Hypothesized) | Gemcitabine |
| Class | Sesquiterpene Lactone | Nucleoside Analog |
| Primary Mechanism | Multi-targeted: Inhibition of STAT3 and Akt signaling pathways, activation of p38 pathway, induction of ROS and cuproptosis. | DNA synthesis inhibition by acting as a fraudulent nucleotide. |
| Mode of Action | Cytotoxic, Pro-apoptotic, Anti-metastatic. | Cytotoxic, Pro-apoptotic. |
| Resistance Mechanisms | To be determined. Potential for overcoming Gemcitabine resistance by targeting distinct pathways. | Decreased intracellular uptake and activation, increased drug efflux and inactivation, and enhanced DNA repair mechanisms. |
| Potential Advantages | - Novel mechanism of action.- Potential to overcome Gemcitabine resistance.- Multi-targeted approach may be more effective against heterogeneous tumors. | - Established clinical efficacy and safety profile.- Well-understood mechanism of action and resistance. |
| Current Status | Preclinical (Hypothetical) | Clinically approved standard-of-care. |
Proposed Signaling Pathway of this compound in Pancreatic Cancer
Based on the available evidence for related compounds, this compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways that are often dysregulated in pancreatic cancer. The primary proposed mechanism involves the inhibition of the STAT3 and PI3K/Akt signaling cascades, coupled with the activation of the p38 MAPK pathway, leading to apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway of this compound in pancreatic cancer cells.
Experimental Protocols for Validation
To validate the therapeutic potential of this compound in pancreatic cancer, a series of in vitro and in vivo experiments are proposed.
-
Cell Viability and Proliferation Assays:
-
Protocol: Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) will be treated with increasing concentrations of this compound for 24, 48, and 72 hours. Cell viability will be assessed using the MTT or CellTiter-Glo assay. Proliferation will be measured by BrdU incorporation or colony formation assays.
-
-
Apoptosis Assay:
-
Protocol: Cells treated with this compound will be stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify apoptotic cells. Caspase-3/7 activity will be measured using a luminescent assay.
-
-
Cell Cycle Analysis:
-
Protocol: this compound-treated cells will be fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
-
Western Blot Analysis:
-
Protocol: Protein lysates from treated cells will be subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes will be probed with primary antibodies against key proteins in the STAT3, Akt, and p38 pathways (e.g., total and phosphorylated STAT3, Akt, p38), as well as markers for apoptosis (e.g., cleaved PARP, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).
-
-
ROS and Copper Homeostasis Assays:
-
Protocol: Intracellular ROS levels will be measured using fluorescent probes like DCFDA. To assess copper homeostasis, intracellular copper levels can be quantified using atomic absorption spectroscopy or fluorescent probes specific for copper ions.
-
-
Xenograft Mouse Model:
-
Protocol: Pancreatic cancer cells will be subcutaneously injected into immunodeficient mice. Once tumors are established, mice will be treated with this compound, Gemcitabine, a combination of both, or a vehicle control. Tumor volume and body weight will be monitored regularly. At the end of the study, tumors will be excised for histological and molecular analysis.
-
Experimental Workflow and Comparative Logic
The following diagrams illustrate the proposed experimental workflow for validating this compound and the logical framework for its comparison with Gemcitabine.
Caption: Proposed experimental workflow for validating this compound.
Caption: Logical framework for comparing this compound and Gemcitabine.
Conclusion
While direct experimental evidence is pending, the existing data on structurally related Eupalinolides provides a compelling rationale for investigating this compound as a novel therapeutic agent for pancreatic cancer. Its hypothesized multi-targeted mechanism of action, particularly its potential to inhibit the STAT3 and Akt signaling pathways, suggests it could offer advantages over current standard-of-care treatments like Gemcitabine, especially in the context of drug resistance. The experimental framework outlined in this guide provides a clear path for the systematic validation of this compound's therapeutic potential, which could ultimately lead to a much-needed advancement in the treatment of this devastating disease.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
Efficacy of Eupalinolides Compared to Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of select Eupalinolides (Eupalinolide A, J, and O) and the standard chemotherapy drug, Doxorubicin (B1662922). Due to the limited availability of data specifically for Eupalinolide K, this guide utilizes its closely related analogues as surrogates to provide a meaningful comparison. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Eupalinolides and Doxorubicin in various cancer cell lines. Lower IC50 values indicate greater potency.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Eupalinolide A | A549 | Non-Small Cell Lung Cancer | ~10-30 (Effective Range) | [1] |
| H1299 | Non-Small Cell Lung Cancer | ~10-30 (Effective Range) | [1] | |
| Doxorubicin | A549 | Non-Small Cell Lung Cancer | > 20 | [2][3] |
| H1299 | Non-Small Cell Lung Cancer | 0.037 (72h) | [4] | |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 | [5] | |
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | 0.39 - 6.602 | [6][7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.26 - 0.49 | [6] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 (48h) | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 7.06 (48h) | [8] | |
| Eupalinolide J | PC-3 | Prostate Cancer | (Effective anti-proliferative activity) | [9] |
| DU-145 | Prostate Cancer | (Effective anti-proliferative activity) | [9] | |
| Doxorubicin | PC-3 | Prostate Cancer | 0.908 | [10] |
| DU-145 | Prostate Cancer | 0.343 | [10] | |
| Eupalinolide B | HL-60 | Leukemia | (Potent anti-proliferative activity) | [11] |
| Doxorubicin | HL-60 | Leukemia | (Potent anti-proliferative activity) | [12] |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~7-28 (Effective Range) | [1] |
| HCCLM3 | Hepatocellular Carcinoma | ~7-28 (Effective Range) | [1] | |
| Doxorubicin | HepG2 (similar to MHCC97-L/HCCLM3) | Hepatocellular Carcinoma | 2.9 | [13] |
Mechanisms of Action
Eupalinolides and Doxorubicin exert their anti-cancer effects through distinct molecular pathways.
Eupalinolide Family: Members of the Eupalinolide family have been shown to induce apoptosis and cell cycle arrest by modulating several key signaling pathways. Eupalinolide J is known to inhibit the STAT3 signaling pathway, promoting its ubiquitin-dependent degradation.[5][14][15] Other Eupalinolides, such as Eupalinolide O, have been observed to affect the PI3K/Akt and MAPK signaling pathways.[8] Eupalinolide A has been shown to induce autophagy-mediated cell death via the ROS/ERK signaling pathway.[1]
Doxorubicin: Doxorubicin's primary mechanism of action involves the intercalation of DNA, which disrupts topoisomerase II-mediated DNA repair and leads to DNA strand breaks.[2][3][16] This damage triggers cell cycle arrest and apoptosis. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[2][4]
Signaling Pathway Diagrams
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Eupalinolides and Doxorubicin.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[17]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Eupalinolide or Doxorubicin. A vehicle control (e.g., DMSO) is also included.[17]
-
Incubation: The plates are incubated for specified durations, typically 24, 48, and 72 hours.[8]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[14]
-
Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO).[14]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control, and IC50 values are calculated.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compound for a specified time.[8]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.[17]
-
Staining: Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.[8][18][19]
-
Flow Cytometry: The stained cells are then analyzed by a flow cytometer to differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (PI-positive) cells.[13][17]
Cell Cycle Analysis
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested by trypsinization, and washed with PBS.[1]
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.[17][20]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A to label the DNA.[1]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
Western Blot Analysis
Protocol:
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.[17]
-
Protein Quantification: The protein concentration is determined using a standard assay, such as the BCA assay.[8]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.[8][17]
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[21][22]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mct.aacrjournals.org [mct.aacrjournals.org]
- 9. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characteristics of doxorubicin-selected multidrug-resistant human leukemia HL-60 cells with tolerance to arsenic trioxide and contribution of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hsa_circ_0092276 promotes doxorubicin resistance in breast cancer cells by regulating autophagy via miR-348/ATG7 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Eupalinolide K: A Comparative Analysis
A comprehensive guide for researchers exploring the therapeutic promise of Eupalinolide K, this document provides a comparative analysis of its effects across various cancer cell lines. Due to the limited availability of studies on this compound as an individual agent, this guide draws comparisons with its closely related analogues—Eupalinolides J, O, A, and B—to provide a broader context for its potential mechanisms of action. The information is supported by experimental data from multiple studies, with detailed protocols and visual representations of key biological pathways.
While research specifically isolating the effects of this compound is still emerging, it has been identified as a component of the F1012-2 complex, alongside Eupalinolides I and J. This complex has demonstrated the ability to induce apoptosis and cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells.[1] The anti-cancer activities of the broader eupalinolide family are attributed to their capacity to modulate various cellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and inhibition of metastasis.[1]
Comparative Cytotoxicity of Eupalinolides
| Eupalinolide | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [2] |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [2] |
| Eupalinolide J | PC-3 | Prostate Cancer | Data not available | [3] |
| Eupalinolide J | DU-145 | Prostate Cancer | Data not available | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 | |
| Eupalinolide O | MDA-MB-468 | Triple-Negative Breast Cancer | Data not available | |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~10 | |
| Eupalinolide A | HCCLM3 | Hepatocellular Carcinoma | ~10 | |
| Eupalinolide B | SMMC-7721 | Hepatic Carcinoma | ~6-24 | |
| Eupalinolide B | HCCLM3 | Hepatic Carcinoma | ~6-24 | |
| F1012-2 (I, J, K) | MDA-MB-231 | Breast Cancer | Data not available |
Modulated Signaling Pathways
Eupalinolides exert their anti-cancer effects by targeting key signaling pathways involved in cell survival, proliferation, and metastasis.
STAT3 Signaling Pathway
Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer (TNBC) cells by targeting the STAT3 signaling pathway. It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9.
Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.
Akt/p38 MAPK Signaling Pathway
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway. The F1012-2 complex, containing this compound, has also been observed to inhibit the Akt signaling pathway while activating the p38 pathway.
Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.
NF-κB Signaling Pathway
Sesquiterpene lactones, the class of compounds to which eupalinolides belong, are known to inhibit the NF-κB pathway, which is crucial in inflammation and cancer. Eupalinolide B, for instance, has been shown to inhibit the NF-κB signaling pathway. Inhibition of NF-κB can suppress cancer cell proliferation and survival.
Caption: Eupalinolides inhibit the NF-κB signaling pathway.
Experimental Protocols
Standard methodologies are employed to evaluate the anti-cancer effects of eupalinolides.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with different concentrations of the eupalinolide compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the eupalinolide compound for a designated time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
Cell Cycle Analysis
This protocol is used to determine the percentage of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in 75% ethanol (B145695) at 4°C.
-
Staining: Fixed cells are incubated in a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, Akt, p38, caspases), followed by incubation with a corresponding secondary antibody.
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
Caption: General experimental workflow for in vitro analysis.
Conclusion
While the specific biological profile of this compound is yet to be fully elucidated, the available data on its analogues and the F1012-2 complex strongly suggest its potential as a potent anti-cancer agent. Eupalinolides, as a class, have demonstrated significant efficacy in inhibiting cancer cell growth through the modulation of critical signaling pathways such as STAT3, Akt/p38 MAPK, and NF-κB. Further research is warranted to isolate the individual activity and delineate the precise mechanism of action of this compound, which will be crucial for its future development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
The Synergistic Potential of Eupalinolide K: A Mechanistic Comparison and Guide to Future Research
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of Eupalinolide K with other natural compounds remains limited in current literature, a comparative analysis of its analogues and the bioactive fraction F1012-2, of which this compound is a constituent, provides a strong foundation for predicting and exploring potential synergistic combinations. This guide offers an objective comparison based on available data, detailing the mechanisms of action of related eupalinolides and identifying natural compounds that could serve as potent synergistic partners.
Unveiling the Anti-Cancer Mechanisms of Eupalinolides
Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have demonstrated significant anti-cancer properties by modulating key cellular signaling pathways.[1] Although data for this compound is primarily as part of the F1012-2 complex, the mechanisms of its analogues offer valuable insights.[1]
The F1012-2 fraction, containing Eupalinolides I, J, and K, has been shown to inhibit the growth of triple-negative breast cancer (TNBC) cells by inducing cell cycle arrest, apoptosis, and autophagy.[2] It also activates the Akt and p38 signaling pathways and induces DNA damage mediated by reactive oxygen species (ROS), which involves the activation of the MAPK pathway, particularly JNK and ERK signaling.[2][3]
Individual eupalinolides exhibit distinct but overlapping mechanisms:
-
Eupalinolide J: Inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[1]
-
Eupalinolide O: Induces apoptosis in cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[4]
-
Eupalinolide A: Triggers autophagy-mediated cell death through the ROS/ERK signaling pathway.[1]
-
Eupalinolide B: Has been shown to suppress pancreatic cancer through ROS generation.[5]
These pathways represent key targets for developing synergistic anti-cancer therapies.
Quantitative Data Summary
Direct quantitative data on the synergistic effects of this compound is not yet available. However, the activity of the F1012-2 complex provides a baseline for the potential efficacy of this compound in combination therapies.
Table 1: Anti-Cancer Activity of F1012-2 (Containing this compound)
| Cell Line(s) | Observed Effects | Signaling Pathways Involved | Reference(s) |
| MDA-MB-231, MDA-MB-468 (TNBC) | Inhibition of cell growth, induction of G2/M cell cycle arrest, apoptosis, and autophagy. | Akt, p38, Caspase-dependent apoptosis | [2] |
| MDA-MB-231, MDA-MB-468 (TNBC) | Inhibition of cell migration and invasion, induction of DNA damage. | ROS accumulation, MAPK (JNK and ERK) activation | [3] |
Potential Synergistic Combinations with this compound
Based on the known signaling pathways modulated by eupalinolides, several natural compounds present themselves as strong candidates for synergistic combinations with this compound. The rationale is to target the same or complementary pathways to enhance the overall anti-cancer effect.
Table 2: Potential Natural Compound Partners for Synergistic Effects with this compound
| Target Pathway | Natural Compound | Mechanism of Action & Rationale for Synergy | Reference(s) |
| STAT3 Signaling | Curcumin (B1669340) | Inhibits STAT3 phosphorylation and activation. Combining with a STAT3 degrader like Eupalinolide J (and potentially K) could lead to a more profound and sustained inhibition of the STAT3 pathway. | [6][7] |
| Resveratrol | Suppresses STAT3 signaling. Similar to curcumin, it could complement the action of this compound for a stronger anti-cancer effect. | [6] | |
| Akt/p38 MAPK Signaling | Quercetin | A flavonoid with antioxidant properties that can also modulate Akt signaling. Its interaction with the Akt/p38 pathway could enhance the apoptotic effects of eupalinolides. | [8][9] |
| Apigenin | This flavonoid has been shown to impact the PI3K/Akt pathway. Its combination could lead to a more potent inhibition of cell survival signals. | [10] | |
| ROS/ERK Signaling | Rutin | A flavonoid glycoside that can increase ROS levels in cancer cells, leading to apoptosis. This pro-oxidant effect could synergize with the ROS-generating properties of eupalinolides. | [11] |
| Parthenolide | A sesquiterpene lactone that can inhibit the B-Raf/MEK/ERK pathway. Combining two compounds that target different nodes of the same pathway could be a powerful strategy. | [12] |
Experimental Protocols
To validate the potential synergies outlined above, the following experimental protocols are recommended.
Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
-
Objective: To determine the cytotoxic effects of individual compounds and their combinations and to quantify the level of synergy.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound, the selected natural compound, and their combinations at constant ratios.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by the compound combinations.
-
Methodology:
-
Cell Treatment: Treat cells with the compounds at synergistic concentrations determined from the MTT assay.
-
Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining key proteins in the targeted signaling pathways.
-
Methodology:
-
Protein Extraction: Treat cells with the compounds, lyse the cells, and extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Visualizing the Pathways and Workflows
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin and Resveratrol as Dual Modulators of the STAT3 Pathway in Lung Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Mechanism of Natural Food Antioxidants to Regulate ROS in Treating Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress of ERK Pathway-Modulated Natural Products for Anti-Non-Small-Cell Lung Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anti-Tumor Efficacy of Eupalinolides: A Comparative Analysis
In the landscape of natural product-derived anti-cancer agents, sesquiterpene lactones from the genus Eupatorium have emerged as a promising area of research. Among these, Eupalinolides have demonstrated notable anti-tumor properties. This guide provides a comparative analysis of the in vivo anti-tumor effects of Eupalinolide K and its analogues, Eupalinolide A, B, J, and O. While the specific in vivo biological profile of this compound remains less defined, its activity has been reported as part of a complex, F1012-2, which also contains Eupalinolides I and J.[1][2] This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a comparative overview of these compounds.
Comparative In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data from in vivo studies on various Eupalinolides, providing a comparative look at their anti-tumor activities in different cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Eupalinolide A | Non-Small Cell Lung Cancer (NSCLC) | Xenograft (A549 & H1299 cells) | 25 mg/kg | Markedly inhibited tumor growth; both tumor weight and volume decreased by more than 60%.[3][4] |
| Hepatocellular Carcinoma | Xenograft (MHCC97-L & HCCLM3 cells) | Not specified | Significantly inhibited tumor growth.[5] | |
| Eupalinolide B | Hepatic Carcinoma | Xenograft & PDX models | Not specified | Demonstrated anti-proliferative activity and inhibited tumor growth. |
| Eupalinolide J | Triple-Negative Breast Cancer (TNBC) | Metastasis model (MDA-MB-231-Luc cells) | Not specified | Significantly inhibited cancer cell metastasis in vivo. |
| Eupalinolide O | Triple-Negative Breast Cancer (TNBC) | Xenograft (MDA-MB-231 & MDA-MB-453 cells) | Not specified | Suppressed tumor growth in vivo. |
| F1012-2 (Eupalinolide I, J, K) | Triple-Negative Breast Cancer (TNBC) | Not specified | Not specified | Induced cell apoptosis and cell cycle arrest (G2/M) to inhibit the proliferation of MDA-MB-231 cells. |
Detailed Experimental Protocols
The following are representative experimental methodologies for in vivo validation of the anti-tumor effects of Eupalinolides, based on the cited literature.
Xenograft Tumor Model for Solid Tumors (e.g., NSCLC, TNBC, Hepatic Carcinoma)
-
Cell Culture: Human cancer cell lines (e.g., A549, H1299, MDA-MB-231, SMMC-7721, HCCLM3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Four-week-old female BALB/c nude mice are typically used for these studies.
-
Tumor Cell Implantation: A suspension of 5 x 10^5 to 5 x 10^6 cancer cells in a serum-free medium is injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to control and treatment groups. The Eupalinolide compound (e.g., Eupalinolide A at 25 mg/kg) or vehicle control is administered, often via intraperitoneal injection, for a specified period (e.g., 20 days).
-
Tumor Measurement: Tumor volume is monitored regularly (e.g., every few days) using calipers and calculated using the formula: (Length × Width²) / 2. Body weight is also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. Tumor tissues are then processed for further analysis, such as hematoxylin-eosin (HE) staining to observe tissue morphology, and western blotting to analyze protein expression.
In Vivo Metastasis Model (e.g., for TNBC)
-
Cell Line: A metastatic cancer cell line expressing a reporter gene, such as MDA-MB-231-Luc (luciferase), is used.
-
Animal Model: Four-week-old female BALB/c nude mice are used.
-
Cell Injection: A suspension of cancer cells (e.g., 5 x 10^5 cells in 0.1 mL DMEM/F12 serum-free medium) is injected intravenously via the tail vein.
-
Treatment: Following cell injection, mice are treated with the Eupalinolide compound or a vehicle control according to the study's protocol.
-
Metastasis Monitoring: The progression and distribution of metastatic tumors are monitored using an in vivo bioluminescence imaging system.
Signaling Pathways and Mechanisms of Action
Eupalinolides exert their anti-tumor effects by modulating various cellular signaling pathways. The diagrams below illustrate the key pathways affected by different Eupalinolides.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eupalinolide K and Other Bioactive Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse class of natural products, are increasingly recognized for their potent biological activities, particularly in oncology and immunology. Among these, Eupalinolide K has been identified as a compound of interest. This guide provides a head-to-head comparison of the performance of this compound's close analogs and other prominent sesquiterpene lactones, supported by experimental data from peer-reviewed studies. While direct quantitative data for this compound remains limited, with its activity often reported as part of a mixture, this comparison leverages data from its well-characterized analogs, Eupalinolide J and O, to provide valuable insights into its potential efficacy.
Comparative Analysis of Cytotoxic Activity
The anti-cancer potential of sesquiterpene lactones is frequently evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this assessment. The following tables summarize the IC50 values for several Eupalinolides and other notable sesquiterpene lactones across a range of cancer cell lines.
Table 1: Cytotoxicity of Eupalinolide Analogs (IC50 in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | |
| PC-3 | Prostate Cancer | 2.89 ± 0.28 (72h) | |
| DU-145 | Prostate Cancer | 2.39 ± 0.17 (72h) | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 (48h) |
| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 (48h) | |
| Eupalinolide B | TU686 | Laryngeal Cancer | 6.73 |
| TU212 | Laryngeal Cancer | 1.03 | |
| M4e | Laryngeal Cancer | 3.12 | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | |
| Hep-2 | Laryngeal Cancer | 9.07 | |
| LCC | Laryngeal Cancer | 4.20 | |
| This compound | - | - | Data not available |
Table 2: Cytotoxicity of Other Prominent Sesquiterpene Lactones (IC50 in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Parthenolide | A549 | Lung Carcinoma | 4.3 |
| TE671 | Medulloblastoma | 6.5 | |
| HT-29 | Colon Adenocarcinoma | 7.0 | |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | |
| Costunolide | H1299 | Non-Small Cell Lung Cancer | 23.93 |
| SK-MES-1 | Lung Squamous Carcinoma | ~50 (48h) | |
| MCF-7 | Breast Cancer | 40 | |
| MDA-MB-231 | Breast Cancer | 40 | |
| Dehydrocostus lactone | U118 | Glioblastoma | 17.16 ± 2.11 (48h) |
| U251 | Glioblastoma | 22.33 ± 1.93 (48h) | |
| U87 | Glioblastoma | 26.42 ± 2.84 (48h) | |
| HepG2 | Hepatocellular Carcinoma | 20.33 | |
| HCC70 | Triple-Negative Breast Cancer | 1.11 | |
| MCF-7 | Breast Cancer | 24.70 |
Mechanisms of Action and Signaling Pathways
The anti-cancer activity of these sesquiterpene lactones is attributed to their ability to modulate various cellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and inhibition of metastasis. This compound has been identified as a STAT3 inhibitor, a key signaling node in cancer progression.[1]
Eupalinolide J: Targeting STAT3 for Degradation
Eupalinolide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[2] This leads to the downregulation of metastasis-related genes like MMP-2 and MMP-9.
Eupalinolide O: Induction of Apoptosis via ROS and MAPK Pathways
Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of the sesquiterpene lactone or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protein Expression Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample. This is crucial for understanding how sesquiterpene lactones affect signaling pathways, such as the expression and phosphorylation of proteins like STAT3 and Akt.
Protocol:
-
Protein Extraction: Following treatment with the Eupalinolide, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt), followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Cell Cycle and Apoptosis Analysis: Flow Cytometry
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a population of cells. It is used to determine the distribution of cells in different phases of the cell cycle and to quantify the extent of apoptosis.
Protocol for Cell Cycle Analysis:
-
Cell Preparation: After treatment, harvest the cells and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Protocol for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Preparation: Harvest and wash the treated cells with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicative of late apoptosis or necrosis.
Conclusion
While the specific biological profile of this compound requires further investigation, the available data on its analogs, particularly Eupalinolides J and O, demonstrate significant anti-cancer activity through the modulation of key signaling pathways like STAT3 and Akt/MAPK. The comparative data presented here for other prominent sesquiterpene lactones, such as Parthenolide and Costunolide, highlight the therapeutic potential of this class of compounds. The detailed experimental protocols provided should serve as a valuable resource for researchers working to elucidate the mechanisms of action and therapeutic potential of these promising natural products. Further research is warranted to isolate and characterize the individual activity of this compound to fully understand its contribution to the observed bioactivity of Eupatorium extracts.
References
Comparative Analysis of Eupalinolide K and its Analogs in Cancer Cell Gene Expression
A detailed guide for researchers, scientists, and drug development professionals on the differential gene expression in response to Eupalinolide K and its analogs, providing a comparative overview of their anti-cancer activities and mechanisms of action.
This guide provides a comparative analysis of the biological activities of this compound and its structurally related sesquiterpene lactones, Eupalinolide A, B, J, and O. While comprehensive differential gene expression data for this compound remains limited, this document summarizes the current understanding of its effects, primarily as a constituent of the F1012-2 complex, and contrasts it with the more extensively studied eupalinolide analogs. The information is intended to support further research and drug development efforts in oncology.
Comparative Biological Activities
Eupalinolides have garnered significant attention for their potent anti-cancer properties, which are exerted through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis. The cytotoxic effects of several eupalinolides have been quantified against various cancer cell lines. A direct comparative study including this compound under identical experimental conditions is not yet available in the current literature. The known activity of this compound is primarily from studies where it is part of a complex (F1012-2) with Eupalinolides I and J.
| Compound/Complex | Cancer Cell Line | Key Effects | Signaling Pathways Affected | Reference |
| F1012-2 (Eupalinolide I, J, K) | MDA-MB-231 (Breast Cancer) | Induces apoptosis and cell cycle arrest at the G2/M phase. | Inhibition of Akt, Activation of p38 | |
| Eupalinolide A | A549, H1299 (Non-small cell lung cancer) | 404 upregulated and 394 downregulated genes in A549 cells; 3,613 upregulated and 3,996 downregulated genes in H1299 cells. Induces G2/M cell cycle arrest, apoptosis, and ferroptosis. | Activation of ROS-AMPK-mTOR-SCD1 signaling pathway. | |
| MHCC97-L, HCCLM3 (Hepatocellular Carcinoma) | Inhibits cell proliferation and migration by arresting the cell cycle at the G1 phase and inducing autophagy. | Mediated by reactive oxygen species (ROS) and ERK signaling activation. | ||
| Eupalinolide B | Human bronchial epithelial cells (BEAS-2B) | Promotes the degradation of DEK protein, inhibiting the RIPK1-PANoptosis pathway. | Targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170. | |
| Eupalinolide J | MDA-MB-231, MDA-MB-468 (Triple-Negative Breast Cancer) | Suppresses tumor growth by inducing apoptosis, disrupting mitochondrial membrane potential, and causing cell cycle arrest at the G2/M phase. | Inhibition of STAT3 signaling pathway. | |
| Prostate Cancer Cells | Induces apoptosis and cell cycle arrest at the G0/G1 phase, disrupts mitochondrial membrane potential, and induces DNA damage. | Promotes ubiquitin-dependent degradation of STAT3, downregulating MMP-2 and MMP-9. | ||
| Eupalinolide O | Human Triple-Negative Breast Cancer Cells | Induces apoptosis, decreases mitochondrial membrane potential, and elevates caspase-3 activity and ROS content. | Modulation of ROS generation and the Akt/p38 MAPK signaling pathway. |
Experimental Protocols
Differential Gene Expression Analysis via RNA Sequencing (RNA-Seq)
The following is a representative protocol for conducting a differential gene expression analysis, adapted from studies on Eupalinolide A. This protocol can serve as a template for investigating the effects of this compound.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., A549 non-small cell lung cancer cells) in appropriate media and conditions.
-
Treat cells with either a vehicle control (e.g., DMSO) or the desired concentration of the Eupalinolide compound (e.g., 20 μM Eupalinolide A) for a specified duration (e.g., 48 hours).
2. RNA Extraction:
-
Harvest the treated cells and extract total RNA using a suitable reagent like TRIzol or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer and an Agilent 2100 Bioanalyzer.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the total RNA samples using a kit such as the Universal Plus mRNA-Seq kit.
-
Perform sequencing on a high-throughput platform like the Illumina NovaSeq 6000.
4. Bioinformatic Analysis:
-
Quality Control: Perform rigorous filtering of the raw sequencing data to remove low-quality reads.
-
Alignment: Map the filtered sequences to the relevant reference genome (e.g., human reference genome).
-
Quantification: Quantify the expression of individual genes based on the alignment results.
-
Differential Expression Analysis: Perform differential expression analysis between the treated and control groups to identify significantly upregulated and downregulated genes.
-
Functional Enrichment Analysis: Conduct gene ontology (GO) and pathway enrichment analyses (e.g., KEGG) to understand the biological functions and pathways associated with the differentially expressed genes.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of eupalinolides are underpinned by their ability to modulate key signaling pathways. Below are visual representations of the known pathways affected by the F1012-2 complex and other eupalinolides.
Safety Operating Guide
Essential Guide to the Proper Disposal of Eupalinolide K
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste such as Eupalinolide K, a sesquiterpene lactone, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to both personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Pre-Disposal and Handling
Before commencing any procedure that will generate this compound waste, it is imperative to consult the Safety Data Sheet (SDS) for specific handling and safety information. If a substance-specific SDS is unavailable, compounds with similar structures, such as Eupalinolide H, should be referenced, and the substance should be handled as hazardous.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or protective suit
Ensure adequate ventilation, such as working within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Identify Waste Type: Determine if the this compound waste is solid, liquid, or present in a solvent.
-
Separate Waste Streams:
-
Keep halogenated and non-halogenated solvent waste in separate, clearly labeled containers.
-
Do not mix organic and inorganic waste.
-
Solid waste, such as contaminated filter paper, gloves, and vials, should be collected in a designated, sealed container.
-
Disposal Procedure
Disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide:
-
Container Selection: Use only compatible, leak-proof containers for waste collection. The original product container is often a suitable choice.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. Keep containers closed except when adding waste.
-
Consult EHS: Contact your institution's Environmental Health & Safety (EHS) office for specific guidance and to arrange for pickup and disposal. Disposal by evaporation or pouring down the sanitary sewer is strictly prohibited for hazardous chemicals.[3]
-
Final Disposal: this compound waste should be disposed of through an approved waste disposal plant.[2]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met throughout the process.
Disclaimer: This document provides general guidance. Always consult your institution's specific protocols and the relevant Safety Data Sheet before handling or disposing of any chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
